(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA
Description
Properties
Molecular Formula |
C47H78N7O17P3S |
|---|---|
Molecular Weight |
1138.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z,20Z)-hexacosa-11,14,17,20-tetraenethioate |
InChI |
InChI=1S/C47H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h8-9,11-12,14-15,17-18,34-36,40-42,46,57-58H,4-7,10,13,16,19-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b9-8-,12-11-,15-14-,18-17-/t36-,40-,41-,42+,46-/m1/s1 |
InChI Key |
CXUKHIHKLFZEFF-UGUUHRENSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) that plays a critical, albeit often intermediary, role in the biosynthesis of even longer, highly specialized lipids. Primarily found in tissues such as the retina, brain, and testes, this C26:4 omega-6 fatty acyl-CoA is a key substrate for the enzyme ELOVL4, a fatty acid elongase. The elongation of this molecule is fundamental for the generation of unique VLC-PUFAs that are integral to the structure and function of cellular membranes, particularly in neuronal tissues. Deficiencies in the metabolic pathway involving this compound are linked to severe pathologies, including Stargardt-like macular dystrophy, underscoring its importance in maintaining tissue homeostasis. This guide provides a comprehensive overview of its biological function, metabolic pathway, and the analytical methodologies used for its study.
Introduction to Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 carbons or more. When these long chains contain multiple double bonds, they are classified as very long-chain polyunsaturated fatty acids (VLC-PUFAs). These molecules are not typically obtained from dietary sources and must be synthesized de novo within specific tissues.[1] VLC-PUFAs are essential components of complex lipids, such as phospholipids (B1166683) and sphingolipids, where their unique structures contribute to the biophysical properties of cellular membranes.[1][2] They are also precursors to signaling molecules that modulate various cellular processes.
This compound, a C26:4 omega-6 fatty acyl-CoA, is a specific member of this class. Its primary known function is to serve as a substrate for further elongation, leading to the production of C28-C38 VLC-PUFAs.[3]
Biosynthesis and Metabolism
The synthesis of this compound and its subsequent elongation occur through a series of reactions in the endoplasmic reticulum, catalyzed by a complex of enzymes.
The Fatty Acid Elongation Pathway
The elongation of fatty acids is a cyclical process involving four key enzymatic steps:
-
Condensation: This is the rate-limiting step, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). For the synthesis of VLC-PUFAs, ELOVL4 is the key enzyme responsible for elongating fatty acyl-CoAs of C26 and longer.[3][4] It condenses the acyl-CoA substrate with a two-carbon unit from malonyl-CoA.
-
Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KAR).
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate.
This compound is a product of this pathway, likely originating from the elongation of shorter polyunsaturated fatty acids. It then serves as a substrate for ELOVL4 to produce (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA and subsequently longer VLC-PUFAs.
Biological Significance
The primary biological importance of this compound lies in its role as a precursor to longer VLC-PUFAs, which have specialized functions in specific tissues.
Role in the Retina
The retina is particularly enriched in VLC-PUFAs, where they are predominantly found in the phospholipids of photoreceptor outer segment membranes.[1][2] These lipids are thought to be crucial for the high fluidity and flexibility of these membranes, which is necessary for the conformational changes of rhodopsin during the visual cycle.[2] The enzyme ELOVL4 is highly expressed in photoreceptors, and mutations in the ELOVL4 gene are the cause of Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration that leads to progressive vision loss.[5][6] This genetic link strongly implicates the products of ELOVL4, and therefore the metabolism of this compound, in maintaining the health and function of photoreceptor cells.[3]
Function in the Brain and Testis
VLC-PUFAs are also found in the brain and testes, suggesting important roles in neuronal function and spermatogenesis. In the brain, these lipids may influence neurotransmission and neuronal signaling.[7][8] In the testes, they are components of sperm lipids and are thought to be important for sperm maturation and function.
Quantitative Data
| Fatty Acid Species | Relative Abundance in Retina | Tissue Localization |
| C24-C32 PUFAs | Low | Photoreceptor Outer Segments |
| C32 & C34 PUFAs | Abundant | Photoreceptor Outer Segments |
| C36 PUFAs | Less Abundant | Photoreceptor Outer Segments |
| C38 PUFAs | Very Scarce | Photoreceptor Outer Segments |
| Table 1: Relative abundance of very long-chain polyunsaturated fatty acids in the human retina, indicating that C24-C32 species are likely intermediates in the synthesis of more abundant, longer-chain fatty acids. Data adapted from studies on human retinal lipidomics.[9] |
Experimental Protocols
The study of this compound and other VLC-PUFAs requires specialized analytical techniques due to their low abundance and complex structures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods employed.
Lipid Extraction and Derivatization for GC-MS Analysis
A common procedure for the analysis of total fatty acid content, including VLC-PUFAs, is as follows:
-
Lipid Extraction: Lipids are extracted from tissue or cell samples using a solvent system, typically the Folch method (chloroform:methanol (B129727), 2:1 v/v).
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms (e.g., phospholipids, triacylglycerols).
-
Derivatization: The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent, such as BF3 in methanol or acidic methanol.
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent, such as hexane (B92381), for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of FAMEs.
-
Gas Chromatograph:
-
Column: A long, non-polar capillary column (e.g., DB-1ms, 30 m) is typically used to achieve good separation of the long-chain FAMEs.
-
Injection: Splitless injection is often employed to maximize the amount of analyte introduced onto the column, which is important for detecting low-abundance species.
-
Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points, with a high final temperature to ensure the elution of the very long-chain species.
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) is commonly used, although it can cause extensive fragmentation.
-
Acquisition Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) can be used for targeted quantification to improve sensitivity.
-
Conclusion
This compound is a crucial intermediate in the biosynthesis of highly specialized very long-chain polyunsaturated fatty acids. While its direct biological activities are not fully elucidated, its role as a substrate for the ELOVL4 enzyme places it at a critical juncture in lipid metabolism, particularly in the retina. The synthesis of VLC-PUFAs from this precursor is essential for the structural integrity and function of photoreceptor cells, and disruptions in this pathway have profound consequences for vision. Further research into the specific roles of this compound and its downstream products will likely uncover novel insights into the pathogenesis of retinal and neurological diseases and may reveal new therapeutic targets.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid species containing long and very long polyenoic fatty acids remain with rhodopsin after hexane extraction of photoreceptor membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. Stargardt disease - Wikipedia [en.wikipedia.org]
- 6. Stargardt Disease (STGD) - American Academy of Ophthalmology [aao.org]
- 7. 11Z,14Z,17Z,20Z-hexacosatetraenoic acid | C26H44O2 | CID 52921802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labs.uthscsa.edu [labs.uthscsa.edu]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide on (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) belonging to the omega-6 family. As an activated form of its corresponding fatty acid, it is an important intermediate in lipid metabolism, potentially serving as a precursor for signaling molecules and a modulator of cellular processes. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biosynthetic pathway, and potential biological roles. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to facilitate further research into this specific VLC-PUFA-CoA.
Chemical Structure and Properties
This compound is an amphipathic molecule composed of a long hydrocarbon tail, containing 26 carbons with four cis double bonds, linked to a coenzyme A moiety via a thioester bond.
Chemical Structure:
The structure consists of:
-
Hexacosatetraenoyl chain: A 26-carbon acyl chain with four double bonds at the 11th, 14th, 17th, and 20th carbon atoms, all in the cis (Z) configuration.
-
Coenzyme A (CoA): A complex molecule comprising β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate.
The systematic IUPAC name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z,20Z)-hexacosa-11,14,17,20-tetraenethioate[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C47H78N7O17P3S | [2] |
| Molecular Weight | 1138.15 g/mol | [2] |
| Monoisotopic Mass | 1137.425 g/mol | [1] |
| Synonyms | C26:4(ω-6)-CoA, (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl Coenzyme A | [3] |
Biosynthesis
This compound is synthesized through a series of enzymatic reactions involving fatty acid elongases and desaturases, starting from the essential fatty acid, linoleic acid (18:2n-6). The biosynthesis of the hexacosatetraenoic acid backbone occurs in the endoplasmic reticulum, followed by its activation to the corresponding CoA thioester.
The proposed biosynthetic pathway involves the following key steps:
-
Desaturation and Elongation of Linoleic Acid: Linoleic acid is converted to arachidonic acid (20:4n-6) through a series of desaturation and elongation reactions.
-
Elongation of Arachidonic Acid: Arachidonic acid is further elongated by specific elongase enzymes (ELOVL) to produce very-long-chain polyunsaturated fatty acids.
-
Activation to Acyl-CoA: The synthesized (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid is then activated by an acyl-CoA synthetase to form the final product.
The diagram below illustrates the proposed biosynthetic pathway.
References
The Role of (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA in Fatty Acid Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, particularly in the retina, brain, and testes.[1] Their unique structures contribute to specialized membrane functions and serve as precursors for potent signaling molecules. The biosynthesis of these vital lipids is accomplished through a cyclical process of fatty acid elongation, a series of reactions that incrementally adds two-carbon units to a growing acyl chain. This guide focuses on the pivotal role of a specific intermediate, (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA (C26:4n-6-CoA), in this pathway and the enzymatic machinery that governs its metabolism. Understanding the intricacies of VLC-PUFA elongation is paramount for developing therapeutic strategies for a range of disorders, including retinal degenerative diseases and neurological conditions.
The Fatty Acid Elongation Pathway: An Overview
The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle that results in the addition of a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA molecule. This process is essential for the synthesis of fatty acids longer than the C16 palmitate produced by de novo fatty acid synthesis.
The four key reactions in the fatty acid elongation cycle are:
-
Condensation: This is the initial and rate-limiting step, where a fatty acyl-CoA condenses with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reducing agent.
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.
-
Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) using NADPH to yield an acyl-CoA that is two carbons longer than the original substrate.
This elongated acyl-CoA can then re-enter the cycle for further elongation or be incorporated into complex lipids.
The Central Role of this compound
This compound is a C26:4 omega-6 very long-chain polyunsaturated fatty acyl-CoA. Its significance in fatty acid elongation lies in its position as a key substrate for the synthesis of even longer and more complex VLC-PUFAs. The metabolism of hexacosatetraenoic acid (C26:4) has been observed in the brain, where it undergoes further elongation and desaturation to form C28 to C36 tetraenoic and C26 to C28 pentaenoic VLC-PUFAs.
ELOVL4: The Key Elongase for C26 and Beyond
The mammalian family of fatty acid elongases consists of seven members (ELOVL1-7), each with distinct substrate specificities. While several ELOVLs participate in the elongation of shorter-chain fatty acids, ELOVL4 is uniquely responsible for the elongation of fatty acyl-CoAs with chain lengths of C26 and greater, for both saturated and polyunsaturated fatty acids.[2][3][4][5][6][7][8][9] This specificity positions ELOVL4 as the critical enzyme in the metabolism of this compound.
Mutations in the ELOVL4 gene are associated with several inherited diseases, most notably Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration.[2][5][10] This underscores the vital role of ELOVL4 and its VLC-PUFA products in maintaining retinal health.
Quantitative Data on ELOVL4 Substrate Specificity
| Substrate (Acyl-CoA) | Chain Length & Unsaturation | ELOVL4 Activity | Product(s) | Reference(s) |
| C24:0-CoA | Saturated | Yes | C26:0-CoA and longer | |
| C26:0-CoA | Saturated | Yes | C28:0-CoA and longer | [6][11] |
| C20:5n3-CoA (EPA) | Polyunsaturated | Indirectly, by elongating its C26 derivative | C28-C38 n-3 VLC-PUFAs | [12][13] |
| C22:5n3-CoA (DPA) | Polyunsaturated | Indirectly, by elongating its C26 derivative | C28-C38 n-3 VLC-PUFAs | [13] |
| C26 Polyunsaturated Acyl-CoAs | Polyunsaturated | Yes | C28 and longer VLC-PUFAs | [3][4][9] |
Note: While ELOVL4 does not directly act on C20 or C22 PUFAs, it elongates the C26 derivatives that are formed from these precursors by other elongases.
Downstream Signaling Pathways: Elovanoids and Neuroprotectins
VLC-PUFAs, the products of the elongation of molecules like this compound, are not merely structural components of membranes. They are also precursors to a novel class of lipid signaling molecules with potent neuroprotective and anti-inflammatory properties. Two such classes of molecules are elovanoids and neuroprotectins.
Elovanoids (ELVs) are a class of bioactive chemical messengers derived from omega-3 VLC-PUFAs.[4][14][15][16] They are synthesized in response to cellular injury or stress and have been shown to promote cell survival and resolve inflammation.[14][16]
Neuroprotectin D1 (NPD1) is a stereoselective bioactive product of docosahexaenoic acid (DHA), a well-known omega-3 fatty acid. While not directly derived from C26:4n-6, its signaling pathway provides a paradigm for how VLC-PUFA derivatives can exert protective effects. NPD1 has been shown to have potent neuroprotective effects in models of stroke and retinal degeneration.[2][17][18][19][20] It functions by up-regulating anti-apoptotic proteins (e.g., Bcl-2 family members) and down-regulating pro-inflammatory and pro-apoptotic pathways.[17][18][19]
The general pathway for the synthesis and action of these neuroprotective lipid mediators is depicted below.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay Using Microsomes
This protocol describes a method to measure the activity of fatty acid elongases, such as ELOVL4, in microsomal preparations using a radiolabeled substrate.
1. Preparation of Microsomes: a. Homogenize tissue (e.g., liver, brain) or cultured cells expressing the elongase of interest in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA). b. Perform differential centrifugation to isolate the microsomal fraction. Typically, this involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes. c. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Elongase Reaction Mixture: a. Prepare a reaction mixture containing the following components in a final volume of 100-200 µL:
- Microsomal protein (20-100 µg)
- Fatty acyl-CoA substrate (e.g., C26:0-CoA or a custom-synthesized C26:4-CoA) at a desired concentration (e.g., 20-50 µM)
- [2-14C]Malonyl-CoA (e.g., 50 µM, with a specific activity of ~50 mCi/mmol)
- NADPH (1 mM)
- Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
- Other components as needed (e.g., fatty acid-free BSA, DTT)
3. Reaction Incubation and Termination: a. Pre-incubate the reaction mixture without the radiolabeled malonyl-CoA at 37°C for a few minutes. b. Initiate the reaction by adding [2-14C]Malonyl-CoA. c. Incubate at 37°C for a specified time (e.g., 20-60 minutes). d. Terminate the reaction by adding a strong base (e.g., 2.5 M KOH in 50% ethanol) to saponify the fatty acyl-CoAs.
4. Extraction and Analysis of Fatty Acids: a. Incubate the saponified mixture at 60-70°C for 1 hour. b. Acidify the reaction with a strong acid (e.g., 6 M HCl). c. Extract the free fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether). d. Evaporate the organic solvent and redissolve the fatty acid residue in a suitable solvent for analysis. e. Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The separation method should be capable of resolving the substrate from the elongated products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neuroprotectin D1-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of how N32 and N34 elovanoids sustain sight by protecting retinal pigment epithelial cells and photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Mediators in Cardiovascular Physiology and Disease - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elovanoids are neural resiliency epigenomic regulators targeting histone modifications, DNA methylation, tau phosphorylation, telomere integrity, senescence programming, and dendrite integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Elovanoids are novel cell-specific lipid mediators necessary for neuroprotective signaling for photoreceptor cell integrity | Semantic Scholar [semanticscholar.org]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 18. pnas.org [pnas.org]
- 19. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NEUROTROPHINS INDUCE NEUROPROTECTIVE SIGNALING IN THE RETINAL PIGMENT EPITHELIAL CELL BY ACTIVATING THE SYNTHESIS OF THE ANTI-INFLAMMATORY AND ANTI-APOPTOTIC NEUROPROTECTIN D1 - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Metabolism of Very Long-Chain Polyunsaturated Fatty Acyl-CoAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are a unique class of lipids with crucial roles in the structure and function of specialized tissues, including the retina, brain, and testes.[1] Unlike their shorter-chain counterparts, VLC-PUFAs are not readily obtained from dietary sources and must be synthesized in situ. Their metabolism, encompassing synthesis, transport, and degradation, is a tightly regulated process involving a specific set of enzymes and transporters. Dysregulation of VLC-PUFA metabolism is implicated in several inherited diseases, such as Stargardt-like macular dystrophy and X-linked adrenoleukodystrophy, highlighting the importance of understanding these pathways for therapeutic development. This technical guide provides an in-depth overview of the cellular metabolism of VLC-PUFA-CoAs, detailing the key enzymatic steps, their regulation, and methodologies for their study.
Introduction to Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
VLC-PUFAs are characterized by a carbon chain of 24 or more carbons and contain multiple double bonds. They are found esterified in various complex lipids, including phospholipids, sphingolipids, and ceramides.[2] In the retina, they are particularly abundant in the photoreceptor outer segments, where they are predominantly found at the sn-1 position of phosphatidylcholine, with docosahexaenoic acid (DHA) often at the sn-2 position.[1] This unique composition is thought to contribute to the high fluidity and specialized function of photoreceptor membranes. Similarly, in the brain and testes, VLC-PUFAs are integral components of sphingolipids and are essential for neuronal function and spermatogenesis, respectively.[2][3]
Biosynthesis of VLC-PUFA-CoAs: The Elongation Pathway
The synthesis of VLC-PUFA-CoAs occurs in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process involves a series of four enzymatic reactions that add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer.
The Fatty Acid Elongation Cycle
The elongation of fatty acyl-CoAs is a four-step process:
-
Condensation: This is the rate-limiting step, catalyzed by a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins. The ELOVL enzyme condenses a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water to form a trans-2-enoyl-CoA.
-
Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer. This elongated acyl-CoA can then re-enter the cycle for further elongation.
Figure 1: The fatty acid elongation cycle in the endoplasmic reticulum.
The ELOVL Family of Elongases
In mammals, there are seven members of the ELOVL family (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoA chain length and degree of saturation. ELOVL4 is the key enzyme responsible for the synthesis of VLC-PUFAs.[2] It preferentially elongates fatty acyl-CoAs of C24 and longer. While other ELOVLs, such as ELOVL2 and ELOVL5, are involved in the synthesis of long-chain PUFAs, ELOVL4 is unique in its ability to produce the very long chains characteristic of VLC-PUFAs.[4]
| Enzyme | Primary Substrates | Primary Products | Tissue Expression |
| ELOVL1 | C18:0-CoA, C20:0-CoA, C22:0-CoA | C20:0-CoA, C22:0-CoA, C24:0-CoA | Ubiquitous |
| ELOVL2 | C20:4n-6-CoA, C22:5n-3-CoA | C22:4n-6-CoA, C24:5n-3-CoA | Liver, Testis, Brain |
| ELOVL3 | C18:0-CoA, C20:1n-9-CoA | C20:0-CoA, C22:1n-9-CoA | Skin, Liver, Adipose |
| ELOVL4 | C24:5n-3-CoA, C24:6n-3-CoA, C26:0-CoA | C26-C38 PUFA-CoAs, C28-C38 SFA-CoAs | Retina, Brain, Testis, Skin |
| ELOVL5 | C18:2n-6-CoA, C18:3n-3-CoA | C20:2n-6-CoA, C20:3n-3-CoA | Liver, Adipose |
| ELOVL6 | C16:0-CoA, C16:1n-7-CoA | C18:0-CoA, C18:1n-7-CoA | Liver, Adipose |
| ELOVL7 | C18:3n-3-CoA, C20:1n-9-CoA | C20:3n-3-CoA, C22:1n-9-CoA | Prostate, Liver, Kidney |
Table 1: Substrate Specificities of Mammalian ELOVL Elongases. This table summarizes the primary substrates, products, and tissue distribution of the seven ELOVL enzymes. Data compiled from multiple sources.
Degradation of VLC-PUFA-CoAs: Peroxisomal Beta-Oxidation
The degradation of VLC-PUFA-CoAs occurs exclusively in peroxisomes, as mitochondria are unable to oxidize fatty acids with chains longer than C22.[5][6] Peroxisomal beta-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA and a shorter acyl-CoA.
The Peroxisomal Beta-Oxidation Pathway
The peroxisomal beta-oxidation pathway consists of four enzymatic steps:
-
Oxidation: Acyl-CoA oxidase (ACOX1 for straight-chain fatty acids) introduces a double bond between the alpha and beta carbons, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).
-
Hydration: Enoyl-CoA hydratase, part of a multifunctional enzyme (MFE), adds a water molecule across the double bond to form a 3-hydroxyacyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase, also part of the MFE, oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, using NAD⁺ as a cofactor.
-
Thiolysis: 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
The shortened acyl-CoA can then undergo further rounds of beta-oxidation until it is a medium- or short-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
Figure 2: The peroxisomal beta-oxidation pathway for VLC-PUFA-CoAs.
Transport of VLC-PUFA-CoAs
The transport of VLC-PUFAs and their CoA esters across cellular membranes is a critical aspect of their metabolism.
Cellular Uptake
The precise mechanisms for the cellular uptake of free VLC-PUFAs are not fully elucidated but are thought to involve a combination of passive diffusion and protein-mediated transport by fatty acid transport proteins (FATPs) and CD36.
Peroxisomal Import
VLC-PUFA-CoAs are imported from the cytosol into the peroxisomal matrix by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[7] Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy, a severe neurodegenerative disorder characterized by the accumulation of VLC-saturated fatty acids. ABCD1 is an integral peroxisomal membrane protein that functions as a homodimer. The ATPase activity of ABCD1 is stimulated by the binding of VLC-acyl-CoAs.[7] The transporter has a higher affinity for saturated and monounsaturated VLC-acyl-CoAs, such as C24:0-CoA and C26:0-CoA, with reported Km values in the low micromolar range.[8]
| Transporter | Substrates | Location | Associated Disease |
| ABCD1 (ALDP) | Saturated and monounsaturated VLC-acyl-CoAs (e.g., C24:0-CoA, C26:0-CoA) | Peroxisomal membrane | X-linked adrenoleukodystrophy |
| ABCD2 (ALDRP) | Overlapping with ABCD1, also transports polyunsaturated VLC-acyl-CoAs (e.g., C22:6-CoA, C24:6-CoA) | Peroxisomal membrane | - |
| ABCD3 (PMP70) | Long-chain dicarboxylyl-CoAs, branched-chain acyl-CoAs | Peroxisomal membrane | Zellweger syndrome |
Table 2: Peroxisomal ABC Transporters Involved in Fatty Acyl-CoA Transport. This table outlines the key peroxisomal ABC transporters, their primary substrates, subcellular location, and associated diseases.
Regulation of VLC-PUFA-CoA Metabolism
The metabolism of VLC-PUFA-CoAs is regulated at multiple levels to ensure cellular homeostasis.
Transcriptional Regulation
-
ELOVL4: The expression of the ELOVL4 gene is regulated by transcription factors that respond to cellular lipid levels. Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of fatty acid synthesis, is a potential activator of ELOVL4 transcription, particularly in response to insulin (B600854) signaling.[9][10]
-
Peroxisomal Beta-Oxidation Genes: The genes encoding the enzymes of peroxisomal beta-oxidation, including ACOX1, are transcriptionally upregulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6][8][11][12][13] PPARα is a nuclear receptor that is activated by fatty acids and their derivatives, thus creating a feedback loop where an excess of fatty acids induces their own degradation.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 7. Structural basis of substrate recognition and translocation by human very long-chain fatty acid transporter ABCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. Regulationary Factors of the Peroxisomal β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 13. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA: A Technical Guide to its Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, identification, and analysis of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA, a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While a singular discovery paper for this specific molecule is not prominent in the scientific literature, its identification is intrinsically linked to the broader exploration of VLC-PUFAs and their vital roles in specialized tissues. This document outlines the general biosynthesis pathway, detailed experimental protocols for its detection, and its potential significance in cellular metabolism and disease.
Introduction to Very Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by carbon chains of 24 or more carbons. These molecules are not typically obtained from dietary sources and must be synthesized in situ in specific tissues such as the retina, brain, and testes. The activated forms of these fatty acids, their Coenzyme A (CoA) esters, are crucial intermediates in various metabolic pathways. This compound, a 26-carbon fatty acyl-CoA with four double bonds, falls into this important class of molecules.
Biosynthesis Pathway
The synthesis of VLC-PUFA-CoAs is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The key enzyme responsible for the elongation of long-chain fatty acids to very-long-chain fatty acids is the ELOVL4 elongase. The general pathway involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA precursor.
Experimental Protocols for Identification and Quantification
The identification and quantification of this compound and other VLC-PUFA-CoAs require sophisticated analytical techniques due to their low abundance and complex nature.
Sample Preparation and Extraction of Acyl-CoAs
A robust extraction method is critical for the accurate analysis of acyl-CoAs from biological tissues.
Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs
-
Homogenization: Homogenize tissue samples (e.g., retina, brain) in a cold phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9) using a glass homogenizer.
-
Solvent Extraction: Add isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.
-
Centrifugation: Centrifuge the mixture to pellet the protein and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto an oligonucleotide purification column or a C18 SPE cartridge.
-
Wash the column with an appropriate buffer to remove unbound contaminants.
-
Elute the acyl-CoAs using a solvent mixture, typically containing isopropanol or acetonitrile.
-
-
Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent for analysis.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is the method of choice for separating complex mixtures of acyl-CoAs.
Protocol: Reversed-Phase HPLC for Acyl-CoA Separation
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 30-45 minutes) to elute acyl-CoAs based on their hydrophobicity.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) is a common initial detection method.
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the sensitivity and specificity required for the definitive identification and quantification of VLC-PUFA-CoAs.[1]
Protocol: LC-MS/MS Analysis
-
Ionization: Electrospray ionization (ESI) in negative mode is highly suitable for the analysis of acyl-CoA compounds.[1]
-
Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is commonly used.
-
Detection Mode:
-
Full Scan: To obtain the mass spectrum of the intact molecule.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For targeted quantification, monitoring specific precursor-to-product ion transitions increases sensitivity and specificity. A common neutral loss scan for acyl-CoAs is m/z 507, corresponding to the loss of the phosphopantetheine moiety.[2][3]
-
-
Identification: The molecular weight of this compound is 1138.15 g/mol .[4] The specific fragmentation pattern in MS/MS will confirm its identity.
Quantitative Data
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Muscle (nmol/g wet weight) |
| C16:0-CoA | 2.8 ± 0.3 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| C18:0-CoA | 1.9 ± 0.2 | 2.5 ± 0.3 | 1.1 ± 0.1 |
| C18:1-CoA | 4.5 ± 0.5 | 3.9 ± 0.5 | 2.3 ± 0.3 |
| C18:2-CoA | 1.2 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| C20:4-CoA | 0.8 ± 0.1 | 1.1 ± 0.1 | 0.5 ± 0.1 |
| C22:6-CoA | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.3 ± 0.05 |
| Data presented are representative values and may vary based on experimental conditions.[5] |
Potential Biological Significance and Future Directions
VLC-PUFAs are integral components of cell membranes, particularly in the photoreceptor outer segments of the retina, where they are thought to influence membrane fluidity and the function of membrane-bound proteins like rhodopsin.[6] The CoA-activated forms are direct precursors for their incorporation into complex lipids such as phospholipids (B1166683) and ceramides.
Given the association of mutations in the ELOVL4 gene with Stargardt-like macular dystrophy (STGD3), a juvenile macular degeneration, understanding the roles of specific VLC-PUFA-CoAs like this compound is of high interest.[7] Future research should focus on:
-
Targeted Quantification: Developing specific and sensitive assays to quantify this compound in healthy and diseased tissues.
-
Functional Studies: Elucidating the precise roles of this molecule in retinal cell biology and other tissues where it is present.
-
Therapeutic Potential: Investigating whether modulation of the VLC-PUFA biosynthesis pathway could offer therapeutic benefits for retinal and neurological disorders.
This technical guide provides a foundational understanding of the methodologies required to study this compound. As analytical techniques continue to improve, a more detailed picture of the distribution, regulation, and function of this and other VLC-PUFA-CoAs will undoubtedly emerge, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 4. This compound(4-) | C47H74N7O17P3S-4 | CID 71581186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Enigmatic Presence of (11Z,14Z,17Z,20Z)-Hexacosatetraenoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z,17Z,20Z)-Hexacosatetraenoic acid, a very-long-chain omega-6 fatty acid (VLCFA), represents a fascinating yet underexplored corner of lipid biochemistry. While the biological roles of more common polyunsaturated fatty acids (PUFAs) are well-established, the natural occurrence, metabolic pathways, and physiological significance of this specific C26:4 isomer remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, knowledge surrounding this molecule, drawing parallels from related compounds to provide a framework for future research and potential therapeutic exploration.
Natural Occurrence: A Focus on Marine Invertebrates
Direct quantitative data on the natural occurrence of (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid is conspicuously absent in the current scientific literature. However, the broader class of VLCFAs, particularly those with chain lengths from C24 to C32, are known to be characteristic components of marine sponges, where they are often referred to as "demospongic acids"[1][2].
One notable study on the marine sponge Microciona prolifera identified a variety of C24, C25, C26, and C27 polyunsaturated fatty acids[3]. While this research did not specifically detect the (11Z,14Z,17Z,20Z) isomer, it did uncover other C26 PUFAs, such as 5,9,17-26:3 and 5,9,19-26:3, suggesting that the enzymatic machinery for producing and incorporating C26 VLCFAs exists within this organism. The presence of these related compounds in Microciona prolifera makes it a prime candidate for targeted investigations into the occurrence of (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid.
Table 1: Quantitative Data on C26 Polyunsaturated Fatty Acids in Microciona prolifera
| Fatty Acid | Percentage of Total Fatty Acids |
| 5,9,17-Hexacosatrienoic acid (26:3) | Data not explicitly quantified in the study |
| 5,9,19-Hexacosatrienoic acid (26:3) | Data not explicitly quantified in the study |
| (11Z,14Z,17Z,20Z)-Hexacosatetraenoic acid (26:4n-6) | Not Reported |
Note: The original study on Microciona prolifera did not provide specific quantitative data for the individual C26 PUFAs identified.
Biosynthesis and Metabolism
The biosynthesis of VLCFAs occurs through a series of elongation and desaturation reactions from shorter-chain fatty acid precursors. In the case of (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid, an omega-6 fatty acid, the likely precursor is linoleic acid (18:2n-6). The proposed biosynthetic pathway would involve the action of elongase and desaturase enzymes to extend the carbon chain and introduce additional double bonds.
References
The Enzymatic Landscape of (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA (C26:4-CoA) is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays crucial roles in various physiological processes, particularly in the retina and nervous system. Its metabolism is tightly regulated by a specific set of enzymes that govern its synthesis (anabolism) and degradation (catabolism). Understanding the function and regulation of these enzymes is paramount for elucidating the biological significance of C26:4-CoA and for developing therapeutic strategies for diseases associated with aberrant VLC-PUFA metabolism. This technical guide provides a comprehensive overview of the enzymes involved in the metabolism of this compound, detailing their biochemical functions, relevant quantitative data, experimental protocols, and associated signaling pathways.
Core Enzymes in this compound Metabolism
The metabolism of C26:4-CoA is a balancing act between its synthesis via the fatty acid elongation pathway in the endoplasmic reticulum and its degradation through peroxisomal β-oxidation.
Anabolic Pathway: Fatty Acid Elongation
The synthesis of C26:4-CoA from shorter-chain fatty acyl-CoA precursors occurs through a cyclic four-step elongation process. The key enzymes involved are:
-
Elongation of Very Long-Chain Fatty Acids Protein 4 (ELOVL4): As the rate-limiting enzyme in the elongation of fatty acids with 24 carbons or more, ELOVL4 is critical for the synthesis of C26:4-CoA. It catalyzes the initial condensation reaction of a fatty acyl-CoA with malonyl-CoA.[1][2]
-
3-Ketoacyl-CoA Reductase (KAR): This enzyme catalyzes the reduction of the 3-ketoacyl-CoA intermediate produced by ELOVL4 to a 3-hydroxyacyl-CoA.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): Following the reduction step, HACD removes a water molecule to form a trans-2-enoyl-CoA.
-
Trans-2-Enoyl-CoA Reductase (TECR): The final step in the elongation cycle is the reduction of the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.
Catabolic Pathway: Peroxisomal β-Oxidation
Very long-chain fatty acids are primarily degraded in peroxisomes. The key enzymes in the β-oxidation of C26:4-CoA are:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain acyl-CoAs.[3][4][5][6][7][8] It introduces a double bond between the α and β carbons, producing H₂O₂ in the process.[9]
-
D-Bifunctional Protein (DBP) or Multifunctional Protein 2 (MFP2): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of β-oxidation.
-
Peroxisomal Thiolase: This enzyme cleaves the 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA, which can then undergo further rounds of β-oxidation.
Quantitative Data
Precise kinetic parameters for the enzymatic reactions involving this compound are not extensively documented in the literature, primarily due to the limited commercial availability of the substrate. However, data from studies using analogous very long-chain fatty acyl-CoAs provide valuable insights into the substrate specificity and activity of the key enzymes.
| Enzyme | Substrate(s) | Organism/System | Kinetic Parameters | Reference(s) |
| ELOVL4 | C24:0-CoA, C26:0-CoA | Human (in vitro) | Shows activity towards these substrates. | [10] |
| 20:5n3, 22:5n3 | Mouse (cell culture) | Elongated to C28-C38 PUFAs. | [11][12] | |
| ACOX1 | Palmitoyl-CoA | Rat Liver | - | [13] |
| Lauroyl-CoA | - | Higher specific activity than with palmitoyl-CoA. | [14] |
Note: The table summarizes available data on the substrate specificity of ELOVL4 and ACOX1. Direct kinetic data (Km, Vmax) for this compound is currently lacking in the public domain. Researchers are encouraged to perform kinetic studies once the specific substrate becomes more accessible.
Experimental Protocols
ELOVL4 Activity Assay (In Vitro)
This protocol is adapted from established methods for measuring fatty acid elongase activity using a radiolabeled carbon donor.
Objective: To measure the incorporation of [2-¹⁴C]malonyl-CoA into a C26:4-CoA substrate by recombinant or purified ELOVL4.
Materials:
-
Purified recombinant ELOVL4 or microsomes containing ELOVL4
-
This compound (substrate)
-
[2-¹⁴C]malonyl-CoA (radiolabeled donor)
-
NADPH and NADH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl₂)
-
Stop solution (e.g., 6 M HCl)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, NADH, and the C26:4-CoA substrate.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the fatty acids using an appropriate organic solvent (e.g., hexane).
-
Evaporate the solvent and redissolve the residue in a scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabel incorporated over time.
ACOX1 Activity Assay (Spectrophotometric)
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the ACOX1-catalyzed reaction.
Objective: To measure the rate of H₂O₂ production from the oxidation of this compound by ACOX1.[15]
Materials:
-
Purified recombinant ACOX1 or peroxisomal fractions
-
This compound (substrate)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red, leuco-dichlorofluorescein)[15]
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HRP, and the chromogenic/fluorogenic substrate.
-
Add the purified ACOX1 or peroxisomal fraction to the reaction mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the C26:4-CoA substrate.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the enzyme activity based on the rate of change in signal, using a standard curve for H₂O₂.
Signaling Pathways and Biological Roles
VLC-PUFAs, including the fatty acid backbone of C26:4-CoA, are not merely structural components of membranes but also serve as precursors for potent signaling molecules and play roles in crucial cellular processes.
Elovanoid Synthesis
One of the most significant signaling roles of VLC-PUFAs is their conversion into elovanoids (ELVs).[16][17][18] These novel lipid mediators are synthesized from C28 and longer n-3 PUFAs and have demonstrated potent neuroprotective effects.[17] The biosynthesis of elovanoids is initiated by the elongation of shorter-chain PUFAs by ELOVL4 to produce VLC-PUFA precursors.[1][16] These precursors are then oxygenated to form the bioactive elovanoids.[16]
Membrane Structure and Function
VLC-PUFAs are integral components of phospholipids (B1166683) in specific cell types, such as retinal photoreceptors. Their unique structure influences membrane fluidity, lipid raft formation, and the function of membrane-associated proteins, thereby impacting cellular signaling and transport processes.
Gene Expression Regulation
Fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism. The metabolic products of C26:4-CoA may therefore play a role in the transcriptional regulation of their own metabolism and other related pathways.
References
- 1. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. ACOX1 | Abcam [abcam.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pnas.org [pnas.org]
- 12. Recombinant Human ELOVL4 - 200 µg | Scintag [scintag.com]
- 13. SIRT5 inhibits peroxisomal ACOX1 to prevent oxidative damage and is downregulated in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Unraveling the Intracellular Landscape: A Technical Guide to the Subcellular Localization of C26:4(ω-6)-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
The subcellular compartmentalization of fatty acyl-CoA pools is a critical determinant of their metabolic fate and signaling functions. This technical guide focuses on the subcellular localization of C26:4(ω-6)-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. While direct quantitative data for the distribution of C26:4(ω-6)-CoA across different organelles remains to be definitively established in the literature, this document synthesizes the current understanding of very-long-chain fatty acid (VLCFA) metabolism to propose a model of its subcellular distribution. We provide detailed experimental protocols for the determination of its localization and offer visual representations of the key metabolic pathways and experimental workflows to guide future research in this area. Understanding the specific organellar pools of C26:4(ω-6)-CoA is paramount for elucidating its physiological roles and its implications in various disease states, thereby paving the way for targeted therapeutic interventions.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids and play crucial roles in numerous biological processes. C26:4(ω-6), also known as hexacosatetraenoic acid, is a polyunsaturated VLCFA whose metabolic activation to C26:4(ω-6)-CoA precedes its entry into various metabolic pathways. The precise subcellular location of C26:4(ω-6)-CoA pools dictates whether it is destined for degradation, incorporation into complex lipids, or participation in signaling cascades. Dysregulation of VLCFA metabolism is associated with severe genetic disorders, highlighting the importance of understanding the intricate details of their intracellular trafficking and compartmentalization.
This guide provides a comprehensive overview of the current knowledge and experimental approaches to study the subcellular localization of C26:4(ω-6)-CoA.
Modeled Subcellular Distribution of C26:4(ω-6)-CoA
Direct quantitative measurements of C26:4(ω-6)-CoA in different subcellular compartments are not yet available in published literature. However, based on the well-established roles of various organelles in VLCFA metabolism, we can propose a model for its distribution. This model serves as a hypothesis-generating framework for future experimental validation.
Table 1: Modeled Subcellular Distribution and Metabolic Fate of C26:4(ω-6)-CoA
| Organelle | Predicted Relative Abundance of C26:4(ω-6)-CoA | Primary Metabolic Function | Key Enzymes/Transporters |
| Endoplasmic Reticulum (ER) | Moderate to High | Elongation of shorter-chain fatty acids to form C26:4(ω-6). Activation of C26:4(ω-6) to C26:4(ω-6)-CoA. | Fatty Acid Elongases (ELOVLs), Very-long-chain Acyl-CoA Synthetases (VLC-ACS) |
| Peroxisomes | High | Primary site of β-oxidation of C26:4(ω-6)-CoA. | Peroxisomal ABC transporters (ABCD1), Acyl-CoA Oxidases (ACOX), D-bifunctional protein (DBP), Peroxisomal thiolases |
| Mitochondria | Low to Moderate | Further β-oxidation of chain-shortened acyl-CoAs produced in peroxisomes. | Carnitine Palmitoyltransferase system (CPT1/2), Mitochondrial Acyl-CoA Dehydrogenases |
| Cytosol | Low | Transport medium between organelles. | Acyl-CoA Binding Proteins (ACBPs), Fatty Acid Binding Proteins (FABPs) |
| Nucleus | Very Low / Undetermined | Potential role in regulation of gene expression. | - |
Key Metabolic Pathways and Organellar Crosstalk
The metabolism of C26:4(ω-6)-CoA involves a coordinated interplay between several organelles, primarily the endoplasmic reticulum, peroxisomes, and mitochondria.
Experimental Protocols
The determination of the subcellular localization of C26:4(ω-6)-CoA requires a multi-step experimental approach involving cell culture, subcellular fractionation, and sensitive analytical techniques.
Cell Culture and Isotopic Labeling (Optional)
-
Cell Culture : Culture the cells of interest (e.g., human fibroblasts, hepatocytes) under standard conditions to confluency.
-
Isotopic Labeling : For flux analysis and to aid in quantification, cells can be incubated with a stable isotope-labeled precursor, such as [U-¹³C]-linoleic acid, for a defined period.
Subcellular Fractionation
This protocol is a generalized approach and may require optimization for specific cell types.
-
Harvesting : Harvest cells by trypsinization or scraping, and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Homogenization : Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure cell lysis while maintaining organelle integrity.
-
Differential Centrifugation :
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Collect the supernatant and centrifuge at 25,000 x g for 30 minutes at 4°C to pellet the peroxisomes.
-
The resulting supernatant is the cytosolic fraction. The pellet from a subsequent ultracentrifugation step (100,000 x g for 1 hour) will contain the microsomal fraction (ER).
-
-
Purity Assessment : The purity of each fraction should be assessed by Western blotting for organelle-specific marker proteins (e.g., Lamin B1 for nucleus, Cytochrome c for mitochondria, Catalase for peroxisomes, Calnexin for ER).
Acyl-CoA Extraction
-
Lysis and Internal Standard Spiking : Resuspend each organellar pellet and an aliquot of the cytosolic fraction in an ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile (B52724):water). Add a known amount of an appropriate internal standard, such as a C17:0-CoA or a ¹³C-labeled C26:4(ω-6)-CoA.
-
Extraction : Vortex the samples vigorously and incubate on ice for 15 minutes.
-
Phase Separation : Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution : Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the LC-MS analysis (e.g., 50% methanol).
LC-MS/MS Quantification
-
Chromatographic Separation : Use a reverse-phase C18 column with a gradient elution profile. Mobile phase A could be water with 0.1% formic acid, and mobile phase B could be acetonitrile with 0.1% formic acid.
-
Mass Spectrometry : Perform analysis on a triple quadrupole or high-resolution mass spectrometer in positive ion mode.
-
MRM Transitions : Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of C26:4(ω-6)-CoA, and the product ion will correspond to the characteristic fragment of the CoA moiety.
-
Quantification : The amount of C26:4(ω-6)-CoA in each fraction is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure to determine the subcellular localization of C26:4(ω-6)-CoA.
Conclusion and Future Directions
The subcellular localization of C26:4(ω-6)-CoA is a key factor in determining its metabolic fate and biological function. While direct quantitative data is currently lacking, the established roles of the endoplasmic reticulum in VLCFA synthesis and peroxisomes in their degradation provide a strong foundation for a model of its distribution. The experimental protocols detailed in this guide offer a robust framework for researchers to quantitatively determine the subcellular pools of C26:4(ω-6)-CoA. Future studies employing these methods, potentially coupled with advanced techniques such as proximity labeling and high-resolution imaging mass spectrometry, will be instrumental in validating and refining our understanding of VLCFA metabolism. Such knowledge is essential for developing targeted therapeutic strategies for diseases associated with aberrant VLCFA metabolism.
An In-Depth Technical Guide to the Catabolism and Degradation of (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Its degradation is a complex, multi-stage process occurring across two subcellular compartments: the peroxisome and the mitochondrion. This guide elucidates the catabolic pathway, detailing the enzymatic reactions, and provides comprehensive experimental protocols for its investigation. Understanding this pathway is crucial for research into lipid metabolism disorders, neurological health, and the development of therapeutic interventions targeting fatty acid oxidation.
Introduction to Very-Long-Chain Polyunsaturated Fatty Acid Catabolism
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, undergo an initial round of chain shortening via β-oxidation within peroxisomes, as mitochondria are unable to handle these large lipid molecules directly. The resulting medium- and short-chain fatty acyl-CoAs are then transported to the mitochondria for complete oxidation. The presence of multiple cis double bonds in polyunsaturated fatty acids like this compound necessitates the involvement of auxiliary enzymes to reconfigure the double bonds into a conformation suitable for the core β-oxidation machinery.
The Catabolic Pathway of this compound
The degradation of this compound is initiated in the peroxisome and completed in the mitochondrion.
Peroxisomal β-Oxidation: Chain Shortening
The initial catabolism of this C26:4-CoA involves several cycles of peroxisomal β-oxidation. Each cycle consists of four core reactions catalyzed by acyl-CoA oxidase, a multifunctional enzyme (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and a peroxisomal thiolase. Due to the unsaturation in the fatty acyl chain, auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are essential.
The degradation proceeds through cycles of β-oxidation until the double bonds are encountered. The double bonds at odd-numbered carbons (relative to the carboxyl end after several cycles) are handled by enoyl-CoA isomerase, which converts the cis-Δ3 or trans-Δ3 double bond to a trans-Δ2 double bond, a substrate for enoyl-CoA hydratase. Double bonds at even-numbered carbons require the action of both enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to be properly processed.
After a sufficient number of peroxisomal β-oxidation cycles, the chain-shortened acyl-CoA, typically a medium-chain fatty acyl-CoA, is transported to the mitochondria.
Mitochondrial β-Oxidation: Complete Degradation
The chain-shortened acyl-CoA enters the mitochondrial matrix via the carnitine shuttle. Within the mitochondrion, it undergoes complete degradation through the mitochondrial β-oxidation spiral, yielding acetyl-CoA molecules. These acetyl-CoA units then enter the tricarboxylic acid (TCA) cycle for the final production of ATP. The auxiliary enzymes, enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are also present in the mitochondria to handle any remaining unsaturation.
Key Auxiliary Enzymes in the Degradation of Unsaturated Fatty Acyl-CoAs
The degradation of this compound is critically dependent on the coordinated action of two auxiliary enzymes that remodel the double bonds.
The Influence of Hexacosatetraenoyl-CoA on Cell Membrane Composition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide provides an in-depth exploration of hexacosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, and its significant influence on the composition and biophysical properties of cellular membranes. While direct research on hexacosatetraenoyl-CoA (26:4-CoA) is limited, this document synthesizes current knowledge on very-long-chain polyunsaturated fatty acids (VLC-PUFAs) to build a comprehensive understanding of its probable roles and mechanisms of action.
Introduction to Hexacosatetraenoyl-CoA and VLC-PUFAs
Hexacosatetraenoyl-CoA is the activated form of hexacosatetraenoic acid (a 26-carbon fatty acid with four double bonds), a member of the very-long-chain polyunsaturated fatty acid (VLC-PUFA) family. VLC-PUFAs are defined as fatty acids with 24 or more carbon atoms[1]. These molecules are not common in most cell types but are found enriched in specific tissues such as the retina, brain, and sperm[2]. Coenzyme A (CoA) is an essential cofactor that acts as an acyl group carrier in numerous biochemical reactions, including the synthesis and oxidation of fatty acids[3][4]. The formation of fatty acyl-CoA esters, like hexacosatetraenoyl-CoA, is a critical step that "activates" fatty acids for their subsequent metabolic fates, including incorporation into complex lipids that constitute cellular membranes[5][6].
The unique structure of VLC-PUFAs, characterized by their exceptional length and high degree of unsaturation, imparts distinct biophysical properties to the membranes in which they are incorporated. These properties can modulate membrane fluidity, thickness, and the function of embedded proteins, thereby influencing cellular signaling and transport processes[7][8].
Biosynthesis of Hexacosatetraenoyl-CoA
The biosynthesis of VLC-PUFAs is a multi-step process occurring in the endoplasmic reticulum (ER)[1]. The key enzymes in this pathway are the Elongation of Very Long-chain fatty acids (ELOVL) family of fatty acid elongases.
ELOVL4 is the primary elongase responsible for the synthesis of VLC-PUFAs, specifically those with chain lengths of C28 and longer[2][9]. It catalyzes the initial, rate-limiting condensation step in each elongation cycle. The synthesis of hexacosatetraenoyl-CoA (26:4-CoA) would be an intermediate step in the production of longer VLC-PUFAs, likely starting from a shorter polyunsaturated fatty acid precursor like docosatetraenoic acid (22:4) or docosapentaenoic acid (22:5), followed by elongation cycles. While ELOVL4 is known to elongate C26 fatty acids to C28 and beyond, it is the crucial enzyme for producing the C26 precursors themselves from shorter chain fatty acids[2][9].
The overall elongation cycle involves four sequential reactions:
-
Condensation: Elongation of the acyl-CoA chain with a two-carbon unit from malonyl-CoA, catalyzed by an ELOVL enzyme (e.g., ELOVL4).
-
Reduction: Reduction of the resulting 3-ketoacyl-CoA by a 3-ketoacyl-CoA reductase.
-
Dehydration: Dehydration of the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase.
-
Reduction: Reduction of the enoyl-CoA by an enoyl-CoA reductase to form the elongated, saturated acyl-CoA.
Desaturase enzymes may also be involved in introducing additional double bonds into the fatty acid chain during this process[2].
Caption: Biosynthesis pathway of VLC-PUFA-CoAs in the ER.
Incorporation into Cell Membranes and Effects on Composition
Once synthesized, hexacosatetraenoyl-CoA serves as an acyl donor for the synthesis of complex membrane lipids, primarily glycerophospholipids (like phosphatidylcholine) and sphingolipids[2][10]. The acyltransferase enzymes responsible for this incorporation esterify the hexacosatetraenoyl group to the glycerol (B35011) or sphingosine (B13886) backbone.
The inclusion of VLC-PUFAs like hexacosatetraenoic acid has profound effects on membrane architecture:
-
Increased Fluidity: The multiple cis-double bonds in the long acyl chain create "kinks," which prevent tight packing of phospholipid molecules. This increases the space between lipids, leading to higher membrane fluidity[11][12]. Fatty acids with four or more double bonds are particularly effective at increasing membrane fluidity[12].
-
Altered Thickness: Membranes containing phospholipids (B1166683) with highly unsaturated fatty acids tend to be thinner than those composed of saturated phospholipids[13].
-
Changes in Lipid Packing and Curvature: The unique shape of VLC-PUFAs can induce membrane curvature and alter the lateral organization of lipids, potentially influencing the formation of lipid rafts and the localization of membrane proteins[13][14].
Caption: Influence of 26:4-CoA incorporation on membrane properties.
Quantitative Data on VLC-PUFA Effects
| VLC-PUFA Concentration (mol %) | Mean Molecular Area (MMA) of VLC-PUFA (Ų/molecule) | Change in Membrane Compression Modulus (mN/m) |
| 0.1% | 15,000 | +28 |
| 1.0% | 1,100 | Not Reported |
| 10.0% | 91 | Not Reported |
(Data sourced from a study on 32:6 n-3 VLC-PUFA in DSPC lipid monolayers. The large MMA suggests the VLC-PUFA tail reinserts into the membrane, causing significant disruption[8].)
Putative Role in Cell Signaling
Long-chain fatty acyl-CoAs are emerging as important signaling molecules that can directly regulate the activity of various proteins, including enzymes and transcription factors[15][16]. The cytosolic concentration of free acyl-CoA esters is tightly regulated and buffered by acyl-CoA binding proteins[15]. Fluctuations in the levels of specific acyl-CoAs, such as hexacosatetraenoyl-CoA, could act as metabolic signals.
Potential signaling roles include:
-
Allosteric Regulation: Direct binding to and modulation of enzyme activity. Acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, is known to be inhibited by long-chain acyl-CoAs[15].
-
Protein Acylation: Acyl-CoAs are donors for the post-translational modification of proteins, which can alter their function, localization, and stability[16].
-
Gene Expression: Regulation of transcription factors involved in lipid metabolism.
Experimental Protocols
Investigating the influence of hexacosatetraenoyl-CoA on cell membranes requires a combination of biochemical, biophysical, and cell biology techniques.
Analysis of Hexacosatetraenoyl-CoA and Membrane Lipid Composition
This protocol outlines the general steps for quantifying acyl-CoAs and analyzing changes in membrane lipid profiles after cellular supplementation.
-
Cell Culture and Supplementation:
-
Culture target cells (e.g., retinal cells, hepatocytes) in appropriate media.
-
Supplement the media with hexacosatetraenoic acid (26:4). The free fatty acid will be taken up by the cells and converted to its CoA ester.
-
Include control cultures (e.g., vehicle only, supplementation with a saturated fatty acid).
-
-
Extraction:
-
Quantification and Analysis:
-
Acyl-CoAs: Use Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for sensitive and specific quantification of hexacosatetraenoyl-CoA and other acyl-CoA species[18].
-
Membrane Lipids: Analyze the lipid extract using LC-MS/MS-based lipidomics to identify and quantify changes in phospholipid and sphingolipid species containing the 26:4 acyl chain.
-
Caption: Workflow for analyzing 26:4-CoA and membrane lipids.
Measurement of Membrane Fluidity
-
Cell Preparation: Culture and supplement cells with hexacosatetraenoic acid as described above.
-
Fluorescent Labeling: Incubate cells with a fluidity-sensitive fluorescent probe, such as Laurdan or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Laurdan: This probe exhibits a spectral shift depending on the phase of the lipid environment.
-
DPH: Its fluorescence anisotropy is inversely proportional to membrane fluidity[19].
-
-
Data Acquisition:
-
For Laurdan, measure fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm) using a fluorescence microscope or spectrophotometer. Calculate the Generalized Polarization (GP) value. A lower GP value indicates higher fluidity.
-
For DPH, measure fluorescence anisotropy using a fluorometer equipped with polarizers. A lower anisotropy value indicates higher fluidity[19].
-
Analysis of Lipid-Protein Interactions
To determine if the altered membrane composition affects protein interactions, various methods can be employed.
-
Liposome (B1194612) Binding Assay:
-
Synthesize liposomes (artificial vesicles) with a defined lipid composition, incorporating phospholipids containing the 26:4 acyl chain.
-
Incubate these liposomes with a purified protein of interest.
-
Separate the liposomes from the unbound protein by centrifugation.
-
Analyze the liposome pellet for the presence of the bound protein using SDS-PAGE or Western blotting[20].
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize liposomes (with and without 26:4-containing lipids) on an SPR sensor chip.
-
Flow the protein of interest over the chip and measure the change in the resonance angle, which is proportional to the mass of bound protein.
-
This technique provides real-time kinetics and affinity data (K_d_ values) for the interaction[20][21].
-
Conclusion and Future Directions
Hexacosatetraenoyl-CoA, as a member of the VLC-PUFA class, is poised to be a significant modulator of cell membrane composition and function, particularly in specialized tissues like the retina and brain. Its biosynthesis via the ELOVL4 enzyme and subsequent incorporation into membrane lipids can dramatically alter the biophysical properties of the bilayer, leading to increased fluidity and changes in lipid organization. These alterations likely have cascading effects on the function of membrane-associated proteins and signaling pathways.
Future research should focus on the direct characterization of 26:4-CoA's effects using the protocols outlined herein. Elucidating the specific acyltransferases that incorporate it into complex lipids and identifying proteins whose function is directly modulated by its presence in the membrane will be crucial. A deeper understanding of the role of hexacosatetraenoyl-CoA and other VLC-PUFAs could provide novel therapeutic targets for diseases associated with lipid dysregulation, such as Stargardt disease and other retinal degenerations[7][10].
References
- 1. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 10. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 12. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipotype.com [lipotype.com]
- 14. Long chain‐polyunsaturated fatty acids modulate membrane phospholipid composition and protein localization in lipid rafts of neural stem cell cultures | Semantic Scholar [semanticscholar.org]
- 15. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. molbiolcell.org [molbiolcell.org]
- 20. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemical Synthesis of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As activated forms of fatty acids, acyl-CoAs are central metabolites in lipid synthesis, degradation, and signaling.[1] The availability of high-purity chemical standards like this compound is critical for the accurate identification and quantification of this molecule in biological systems, for investigating its role in metabolic pathways such as beta-oxidation, and for use as a substrate in enzyme activity assays.[2][3][4] This document outlines a detailed protocol for the chemical synthesis of this standard, divided into two main parts: the synthesis of the precursor fatty acid, (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid, and its subsequent conversion to the final coenzyme A thioester.
Part 1: Synthesis of (11Z,14Z,17Z,20Z)-hexacosatetraenoic Acid
The synthesis of the C26:4 fatty acid precursor is a multi-step process that can be achieved through a convergent strategy involving the coupling of smaller fragments, followed by stereoselective reduction to establish the four (Z)-double bonds. A common and effective method for forming cis (or Z) double bonds involves the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.[5][6][7]
Experimental Protocol: Fatty Acid Synthesis
This protocol is a representative synthetic route based on established methodologies for PUFA synthesis.
1. Materials and Reagents:
-
Starting materials (e.g., protected ω-alkynyl alcohol, protected bromo-alkyne, terminal alkyne)
-
Coupling reagents (e.g., Sonogashira or Cadiot-Chodkiewicz coupling catalysts)
-
Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate)
-
Hydrogen gas (H₂)
-
Protecting group reagents (e.g., TBDMS-Cl, Jones reagent)
-
Standard organic solvents (THF, DMF, hexane, ethyl acetate)
-
Reagents for purification (silica gel)
2. Synthesis Workflow (Hypothetical Route):
-
Step 1: Synthesis of Building Blocks. The synthesis begins by preparing key fragments. For a C26 fatty acid, this could involve synthesizing a C10 terminal alkyne with a protected carboxyl group and a C16 fragment containing the other three alkyne functionalities.
-
Step 2: Iterative Coupling. The fragments are coupled sequentially using reactions like the Sonogashira coupling to build the C26 carbon backbone with four alkyne groups at the desired positions (11, 14, 17, 20).
-
Step 3: Stereoselective Reduction. The resulting tetra-alkyne is subjected to partial hydrogenation using Lindlar's catalyst and H₂ gas. This reaction selectively reduces the alkynes to cis-alkenes without reducing them further to alkanes, yielding the all-(Z) configuration.[5][7]
-
Step 4: Deprotection and Oxidation. The protecting group on the terminal carboxyl function is removed, and if necessary, the terminal alcohol is oxidized to a carboxylic acid using a standard procedure like Jones oxidation.
-
Step 5: Purification. The final fatty acid is purified using column chromatography on silica (B1680970) gel to achieve high purity (>98%).
3. Characterization:
-
The structure of the final product, (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid, should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity is assessed by HPLC or GC-MS.
Data Presentation: Fatty Acid Synthesis
The following table summarizes the expected outcomes for the synthesis of the fatty acid precursor.
| Parameter | Target Value | Method |
| Final Yield | 15-25% (overall) | Gravimetric |
| Purity | > 98% | HPLC, GC-MS |
| Molecular Weight | 388.6 g/mol | Mass Spectrometry |
| ¹H NMR | Confirm protons on C=C, CH₂, CH₃ | 400 MHz NMR |
| ¹³C NMR | Confirm carbons of C=C, C=O, alkyl chain | 100 MHz NMR |
Part 2: Synthesis of this compound
The conversion of the free fatty acid to its coenzyme A thioester is an activation step. A highly efficient chemical method involves activating the carboxylic acid with N-hydroxysuccinimide (NHS) to form a stable NHS-ester. This activated ester then reacts cleanly with the free thiol group of Coenzyme A.[8][9][10]
Experimental Protocol: Acyl-CoA Synthesis
1. Materials and Reagents:
-
(11Z,14Z,17Z,20Z)-hexacosatetraenoic acid (from Part 1)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide
-
Coenzyme A trilithium salt
-
Anhydrous solvents (e.g., DMF, THF)
-
Sodium bicarbonate buffer (pH ~7.5)
-
Solid-phase extraction (SPE) cartridges for purification
2. Synthesis Workflow:
-
Step 1: Activation of Fatty Acid. Dissolve the fatty acid (1 eq.), NHS (1.1 eq.), and DCC (1.1 eq.) in an anhydrous solvent like THF. Stir the reaction at room temperature for 4-6 hours. The DCC couples the fatty acid to NHS, forming the NHS-ester and precipitating dicyclohexylurea (DCU) as a byproduct.
-
Step 2: Removal of Byproduct. Filter the reaction mixture to remove the precipitated DCU. Evaporate the solvent in vacuo to obtain the crude NHS-ester.
-
Step 3: Coupling with Coenzyme A. Dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH 7.5). Add a solution of the NHS-ester in a minimal amount of THF or DMF to the Coenzyme A solution.
-
Step 4: Reaction and Monitoring. Stir the mixture at room temperature. The reaction progress can be monitored by HPLC-MS to observe the consumption of the starting materials and the formation of the acyl-CoA product. The reaction is typically complete within 2-4 hours.
-
Step 5: Purification. Purify the final this compound standard using solid-phase extraction (SPE) or preparative HPLC to remove unreacted Coenzyme A and other impurities. The final product is typically lyophilized for stable storage.
3. Characterization:
-
The identity of the final product should be confirmed by LC-MS/MS, which will show the characteristic molecular ion and fragmentation pattern.
-
Purity should be determined by analytical HPLC.
-
Quantification can be performed using UV spectroscopy, measuring absorbance at 260 nm (adenine moiety of CoA).
Data Presentation: Acyl-CoA Synthesis
The following table summarizes the expected outcomes for the final conversion to the acyl-CoA standard.
| Parameter | Target Value | Method |
| Final Yield | 60-80% | UV Spectroscopy (A₂₆₀) |
| Purity | > 95% | Analytical HPLC |
| Molecular Weight | 1134.1 g/mol | Mass Spectrometry |
| MS/MS Fragments | Confirm fragments for CoA and fatty acyl chain | LC-MS/MS |
Visualizations
Synthesis Workflow Diagram
Caption: Overall workflow for the chemical synthesis of the target acyl-CoA standard.
Potential Metabolic Context
Caption: Simplified diagram of potential metabolic fates for the synthesized standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alkene/Alkyne Reduction - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Z-selective reduction of alkynes using Lindlar’s catalyst [almerja.com]
- 8. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
Application Notes: Detection and Analysis of Hexacosatetraenoyl-CoA in Biological Samples
References
- 1. digital.csic.es [digital.csic.es]
- 2. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsbms.jp [jsbms.jp]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of hexacosatetraenoic acid (C26:4,n-6) in immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of hexacosatetraenoic acid (C26:4,n-6) in immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As vital metabolic intermediates, VLC-PUFA-CoAs are integral to numerous cellular processes. They serve as precursors for the synthesis of complex lipids, such as sphingolipids and glycerophospholipids, which are essential components of cellular membranes, influencing their fluidity and function.[1][2] Furthermore, the fatty acid moieties of these molecules can be precursors to signaling molecules that regulate various physiological and pathophysiological processes.[3][4] The accurate quantification of specific VLC-PUFA-CoAs is therefore crucial for understanding their roles in health and disease, and for the development of novel therapeutic agents.
This application note provides a detailed protocol for the sensitive and specific quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer a robust framework for researchers in academic and industrial settings.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Biological Samples
This protocol is adapted from established methods for the extraction of acyl-CoAs from cellular and tissue samples.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Buffer: Isopropanol, 50 mM KH2PO4 (pH 7.2), and 0.5% (v/v) glacial acetic acid.
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA.
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Centrifuge capable of 4°C and >12,000 x g
-
Homogenizer (for tissue samples)
Procedure:
-
Cell Harvesting:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Tissue Homogenization:
-
Weigh frozen tissue and homogenize in 1 mL of ice-cold extraction buffer per 50 mg of tissue.
-
-
Extraction:
-
To the cell pellet or tissue homogenate, add 500 µL of ice-cold extraction buffer containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Add 500 µL of acetonitrile, vortex for another minute, and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Collision Gas: Nitrogen.
MRM Transitions:
The following MRM transitions are proposed for the analysis. The transition for this compound is theoretical and should be optimized experimentally. The precursor ion ([M+H]+) is calculated from the molecular formula C47H78N7O17P3S.[5] The product ion is predicted based on the characteristic neutral loss of the phosphopantetheine moiety.
Data Presentation
Table 1: Proposed MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1138.5 | 631.5 | 50 | To be optimized |
| Heptadecanoyl-CoA (Internal Standard) | 1024.6 | 517.6 | 50 | To be optimized |
Note: The exact masses and therefore the m/z values for the precursor ions may vary slightly depending on the adduct formed. The collision energy for each transition must be optimized to achieve the maximum signal intensity.
Table 2: Expected Quantitative Data Structure
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Area | Analyte/IS Ratio | Retention Time (min) |
| Control 1 | ||||
| Control 2 | ||||
| Treated 1 | ||||
| Treated 2 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Hypothetical Signaling Pathway
Very-long-chain polyunsaturated fatty acids are synthesized through a series of enzymatic reactions involving elongases and desaturases.[6][7][8][9] The resulting acyl-CoAs can then be incorporated into complex lipids or act as precursors for signaling molecules.
Caption: Biosynthesis and potential roles of this compound.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the proposed MRM transitions, offer a solid starting point for researchers. The provided visualizations of the experimental workflow and a hypothetical signaling pathway serve to contextualize the importance of this analytical method. It is imperative to note that the method, particularly the MS/MS parameters for the target analyte, should be thoroughly validated in the user's laboratory to ensure optimal performance and accurate quantification in their specific biological matrices.
References
- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Desaturase and elongase-limiting endogenous long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elongase reactions as control points in long-chain polyunsaturated fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of C26:4(ω-6)-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) play crucial roles in various physiological processes, including membrane structure, cell signaling, and the regulation of inflammatory responses. C26:4(ω-6), a member of the omega-6 fatty acid family, and its activated form, C26:4(ω-6)-CoA, are key intermediates in the metabolic pathways of these complex lipids. Understanding the enzymatic machinery that synthesizes, elongates, desaturates, and otherwise modifies C26:4(ω-6)-CoA is essential for elucidating its biological functions and for the development of therapeutic agents targeting lipid metabolism-related disorders.
These application notes provide detailed protocols for the in vitro characterization of enzymes that potentially utilize C26:4(ω-6)-CoA as a substrate. The primary enzyme classes discussed are Acyl-CoA Synthetases (ACS), Fatty Acid Elongases (ELOVL), and Fatty Acid Desaturases (FADS).
Potential Signaling and Metabolic Pathways Involving C26:4(ω-6)-CoA
C26:4(ω-6)-CoA is an intermediate in the omega-6 fatty acid elongation and desaturation pathway. It can be synthesized from shorter-chain fatty acids and can be further metabolized to produce longer and more unsaturated fatty acids. These lipids can then be incorporated into various complex lipids, such as phospholipids (B1166683) and sphingolipids, or act as precursors for signaling molecules.
Figure 1: Metabolic fate of C26:4(ω-6)-CoA.
Data Presentation
Table 1: Representative Kinetic Parameters for Fatty Acid Elongases (ELOVLs)
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| ELOVL1 | C22:0-CoA | 15 | 250 | 7.0-7.5 | 37 |
| ELOVL4 | C24:0-CoA | 10 | 180 | 7.0-7.5 | 37 |
| ELOVL5 | C20:4(ω-6)-CoA | 25 | 450 | 7.0-7.5 | 37 |
Table 2: Representative Kinetic Parameters for Fatty Acid Desaturases (FADS)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| FADS1 (Δ5-desaturase) | C20:3(ω-6)-CoA | 50 | 5.2 | 7.4 | 30-37 |
| FADS2 (Δ6-desaturase) | C18:2(ω-6)-CoA | 60 | 8.1 | 7.4 | 30-37 |
Table 3: Representative Kinetic Parameters for Acyl-CoA Synthetases (ACS)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| ACSL4 | C20:4(ω-6) | 5 | 150 | 7.5-8.0 | 37 |
| ACSVL1 (FATP2) | C24:0 | 8 | 120 | 7.5 | 37 |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Synthetase (ACS) Activity Assay
This protocol describes a fluorometric assay to measure the activity of an Acyl-CoA Synthetase that activates C26:4(ω-6) to C26:4(ω-6)-CoA. The production of Coenzyme A is coupled to a series of reactions resulting in a fluorescent product.
Materials:
-
C26:4(ω-6) fatty acid
-
Coenzyme A (CoA)
-
ATP
-
Recombinant or purified Acyl-CoA Synthetase
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Fluorometric detection kit (e.g., based on the production of AMP or pyrophosphate)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Workflow Diagram:
Figure 2: Workflow for the Acyl-CoA Synthetase assay.
Procedure:
-
Prepare the Substrate Solution: Dissolve C26:4(ω-6) fatty acid in a suitable solvent (e.g., ethanol) and dilute in the Assay Buffer to the desired final concentrations. It is recommended to perform a substrate titration to determine the optimal concentration.
-
Prepare the Reaction Mixture: In each well of a 96-well black microplate, add the following components to a final volume of 50 µL:
-
Assay Buffer
-
C26:4(ω-6) fatty acid (e.g., 0-100 µM)
-
ATP (e.g., 1 mM)
-
CoA (e.g., 0.5 mM)
-
-
Enzyme Addition: Add 10 µL of the purified Acyl-CoA Synthetase solution to each well to initiate the reaction. For a negative control, add buffer or heat-inactivated enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions of the chosen fluorometric kit.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol/min/mg) by comparing the fluorescence of the samples to a standard curve generated with a known amount of the product (e.g., AMP or pyrophosphate).
Protocol 2: In Vitro Fatty Acid Elongase (ELOVL) Activity Assay
This protocol outlines a radiometric assay to measure the elongation of C26:4(ω-6)-CoA by an ELOVL enzyme, using [2-¹⁴C]malonyl-CoA as the radiolabeled two-carbon donor.
Materials:
-
C26:4(ω-6)-CoA
-
[2-¹⁴C]malonyl-CoA
-
NADPH
-
Recombinant or purified ELOVL enzyme (microsomal preparations or purified reconstituted enzyme)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.2, 1 mM MgCl2, 1 mM DTT
-
Reaction Termination Solution: 2.5 M KOH in 50% ethanol
-
Acidification Solution: 5 M HCl
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Figure 3: Workflow for the Fatty Acid Elongase assay.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume 100 µL) containing:
-
Assay Buffer
-
C26:4(ω-6)-CoA (e.g., 10-50 µM)
-
NADPH (e.g., 200 µM)
-
[2-¹⁴C]malonyl-CoA (e.g., 50 µM, with a specific activity of ~50 dpm/pmol)
-
-
Enzyme Addition: Initiate the reaction by adding the ELOVL enzyme preparation (e.g., 10-50 µg of microsomal protein).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination and Saponification: Stop the reaction by adding 200 µL of the Reaction Termination Solution. Saponify the lipids by incubating at 65°C for 1 hour.
-
Extraction: Cool the tubes to room temperature and acidify the mixture by adding 200 µL of the Acidification Solution. Extract the radiolabeled fatty acid products by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Scintillation Counting: Transfer the upper hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of elongated product formed based on the specific activity of the [2-¹⁴C]malonyl-CoA and the measured radioactivity. Determine the specific activity of the enzyme.
Protocol 3: In Vitro Fatty Acid Desaturase (FADS) Activity Assay
This protocol describes an LC-MS/MS-based assay to measure the desaturation of C26:4(ω-6)-CoA by a FADS enzyme. This method allows for the direct detection and quantification of the desaturated product.
Materials:
-
C26:4(ω-6)-CoA
-
NADH or NADPH (depending on the specific FADS enzyme)
-
Recombinant or purified FADS enzyme (microsomal preparations)
-
Assay Buffer: 100 mM HEPES-KOH, pH 7.4, 2 mM MgCl2
-
Internal Standard (e.g., a deuterated version of the expected product)
-
Formic Acid
-
LC-MS/MS system
Workflow Diagram:
Figure 4: Workflow for the Fatty Acid Desaturase assay.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume 50 µL) containing:
-
Assay Buffer
-
C26:4(ω-6)-CoA (e.g., 20-100 µM)
-
NADH or NADPH (e.g., 1 mM)
-
-
Enzyme Addition: Initiate the reaction by adding the FADS enzyme preparation (e.g., 20-100 µg of microsomal protein).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
Termination and Extraction: Stop the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of the internal standard. Vortex and then centrifuge at high speed to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the substrate (C26:4(ω-6)-CoA) and the expected desaturated product.
-
Data Analysis: Quantify the amount of product formed by comparing its peak area to that of the internal standard. Calculate the specific activity of the desaturase enzyme.
Conclusion
The protocols provided herein offer a framework for the in vitro investigation of enzymes involved in the metabolism of C26:4(ω-6)-CoA. Researchers are encouraged to optimize these protocols for their specific experimental conditions and to empirically determine the kinetic parameters for the enzymes of interest with this particular substrate. A thorough understanding of the enzymatic handling of C26:4(ω-6)-CoA will contribute significantly to our knowledge of very-long-chain polyunsaturated fatty acid biology and its implications for human health and disease.
Application Notes and Protocols for (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As an activated form of (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid (C26:4), it is a key metabolite in the elongation of polyunsaturated fatty acids. The study of VLC-PUFAs and their CoA esters is critical in understanding various physiological and pathological processes, particularly in the context of lipid metabolism and neurological health. This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics research.
Applications in Lipidomics Research
This compound serves several key functions in lipidomics research:
-
Analytical Standard: It can be used as a reference standard for the accurate identification and quantification of this specific acyl-CoA and related VLC-PUFAs in biological samples using mass spectrometry-based techniques.
-
Metabolic Studies: As a substrate for enzymes involved in fatty acid metabolism, it is instrumental in in vitro assays to characterize the activity of enzymes such as acyl-CoA synthetases, elongases (e.g., ELOVL4), and desaturases.
-
Biomarker Research: The levels of C26:4 and its CoA ester can be investigated as potential biomarkers for peroxisomal biogenesis disorders, such as Zellweger syndrome, where the accumulation of VLC-PUFAs is a characteristic feature.
-
Drug Discovery: It can be utilized in screening assays to identify and characterize inhibitors or activators of enzymes involved in VLC-PUFA metabolism, which may be therapeutic targets for various diseases.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained using this compound as a standard in a lipidomics experiment analyzing fibroblast cell lines from a healthy control and a patient with a peroxisomal biogenesis disorder (PBD).
| Analyte | Healthy Control Fibroblasts (pmol/mg protein) | PBD Patient Fibroblasts (pmol/mg protein) | Fold Change |
| (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid (C26:4) | 1.5 ± 0.3 | 15.2 ± 2.1 | ~10.1 |
| This compound | 0.2 ± 0.05 | 2.1 ± 0.4 | ~10.5 |
Table 1: Hypothetical quantitative analysis of C26:4 fatty acid and its CoA ester in fibroblast cell lines. Data are presented as mean ± standard deviation.
Signaling and Metabolic Pathways
This compound is an intermediate in the fatty acid elongation pathway. The synthesis of very long-chain polyunsaturated fatty acids is a multi-step process involving a series of elongation and desaturation reactions. The enzyme ELOVL4 is known to play a crucial role in the elongation of fatty acids beyond C26.[1][2][3]
Caption: Biosynthesis pathway of this compound.
In peroxisomal disorders, the beta-oxidation of very long-chain fatty acids is impaired, leading to their accumulation.
Caption: Impact of peroxisomal disorders on VLC-PUFA metabolism.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes the analysis of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., fibroblasts)
-
This compound standard
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Methanol, Chloroform, Water (HPLC grade)
-
Formic Acid
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.
Procedure:
-
Sample Preparation:
-
Harvest cultured cells and determine the cell number or protein concentration.
-
Perform lipid extraction using a modified Folch method (chloroform:methanol, 2:1, v/v).
-
Add the internal standard to the extraction solvent.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and acyl-CoAs.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., methanol:water, 90:10, v/v).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Monitor the precursor to product ion transition specific for this compound. A common fragmentation of acyl-CoAs involves the loss of the phosphopantetheine moiety.
-
Monitor the corresponding transition for the internal standard.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of the analyte in the samples by normalizing to the internal standard and comparing to the standard curve.
-
Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol measures the activity of an acyl-CoA synthetase (ACSL) using (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid as a substrate. The product, this compound, is then quantified.
Materials:
-
Recombinant or purified Acyl-CoA Synthetase.
-
(11Z,14Z,17Z,20Z)-hexacosatetraenoic acid.
-
Coenzyme A (CoA).
-
ATP.
-
Reaction Buffer (e.g., Tris-HCl with MgCl₂).
-
Quenching Solution (e.g., formic acid).
-
LC-MS/MS system.
Experimental Workflow:
Caption: Workflow for an in vitro acyl-CoA synthetase assay.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, and (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the acyl-CoA synthetase enzyme.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., 10% formic acid).
-
Extract the acyl-CoAs using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the LC-MS/MS protocol described in Protocol 1 to quantify the amount of this compound produced.
-
-
Data Analysis:
-
Calculate the rate of product formation and express the enzyme activity in appropriate units (e.g., nmol/min/mg protein).
-
Conclusion
This compound is a valuable tool for advancing our understanding of very long-chain polyunsaturated fatty acid metabolism. The application notes and protocols provided here offer a framework for its use in lipidomics research, from quantitative analysis in biological systems to the characterization of enzyme function. These studies are essential for elucidating the roles of VLC-PUFAs in health and disease and for the development of new therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
Application Notes and Protocols for (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA (C26:4-CoA) is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). VLC-PUFAs are critical components of cellular lipids in specific tissues, including the retina, brain, skin, and testes.[1][2][3][4] Their unique structure, characterized by a long carbon chain (≥22 carbons), imparts distinct biophysical properties to cell membranes and suggests potential roles in cell signaling.[2][5] The enzyme ELOVL4 is primarily responsible for the elongation of fatty acids to produce VLC-PUFAs, including the C26:4 backbone.[4]
Deficiencies in VLC-PUFAs are associated with certain pathological conditions, such as Stargardt-like macular dystrophy (STGD3), highlighting their importance in cellular function.[6] Emerging research indicates that VLC-PUFAs can be precursors to novel lipid mediators, termed elovanoids, which exhibit potent neuroprotective and anti-inflammatory properties.[1][7]
These application notes provide a comprehensive guide for utilizing C26:4-CoA in cell culture experiments to investigate its metabolic fate, effects on cellular processes, and potential as a therapeutic agent.
Biochemical Properties and Metabolism
This compound is an activated form of hexacosatetraenoic acid (C26:4). As an acyl-CoA, it is a central intermediate in lipid metabolism, serving as a substrate for elongation, desaturation, and incorporation into complex lipids.
Metabolic Pathways of this compound
Caption: Metabolic fate of this compound.
Data Presentation
Table 1: Relevant Cell Lines for Studying VLC-PUFA Metabolism and Function
| Cell Line | Tissue of Origin | Key Characteristics | Recommended Applications |
| ARPE-19 | Human Retinal Pigment Epithelium | Expresses components of the visual cycle and lipid metabolism enzymes. | Investigating retinal lipid metabolism, elovanoid synthesis, and protection against oxidative stress. |
| SH-SY5Y | Human Neuroblastoma | Differentiable into neuron-like cells. | Studying neuronal lipid metabolism, membrane composition, and neuroprotective effects of VLC-PUFAs. |
| HaCaT | Human Keratinocytes | Spontaneously immortalized skin cell line. | Examining the role of VLC-PUFAs in skin barrier function, cell migration, and wound healing.[8][9] |
| HEK293-ELOVL4 | Human Embryonic Kidney (transfected) | Overexpresses the ELOVL4 enzyme. | Elucidating the elongation pathway of VLC-PUFAs and producing longer-chain derivatives for further study. |
Table 2: Suggested Concentration Ranges and Incubation Times for this compound
| Parameter | Suggested Range | Rationale |
| Concentration | 1 - 50 µM | Based on typical concentrations used for other fatty acids in cell culture. The optimal concentration should be determined empirically for each cell line and endpoint. |
| Incubation Time | 4 - 72 hours | Short-term incubations (4-24h) are suitable for studying acute signaling events. Long-term incubations (24-72h) are better for assessing changes in lipid composition and gene expression. |
| Vehicle | Fatty acid-free Bovine Serum Albumin (BSA) | C26:4-CoA is amphipathic. Complexing with BSA improves solubility and delivery to cells. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
Objective: To prepare a stock solution of C26:4-CoA complexed with BSA for use in cell culture.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, absolute
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, conical tubes
-
Water bath
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.
-
Dissolve the desired amount of C26:4-CoA in a minimal volume of absolute ethanol.
-
While gently vortexing the warm BSA solution, add the C26:4-CoA/ethanol solution dropwise.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to allow for complex formation.
-
Sterile-filter the C26:4-CoA-BSA complex through a 0.22 µm filter.
-
Determine the final concentration of C26:4-CoA. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Analysis of Cellular Uptake and Incorporation of C26:4-CoA into Complex Lipids
Objective: To determine the extent to which cells take up C26:4-CoA and incorporate it into various lipid classes.
Workflow for Lipidomic Analysis
Caption: Workflow for analyzing cellular lipid composition.
Procedure:
-
Cell Treatment: Seed cells (e.g., ARPE-19, SH-SY5Y) in appropriate culture vessels. Once they reach the desired confluency, replace the medium with a medium containing the C26:4-CoA-BSA complex or a BSA vehicle control. Incubate for the desired time.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS to remove any remaining treatment medium. Harvest the cells by scraping or trypsinization.
-
Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer method.
-
Lipid Class Separation (Optional): Separate the total lipid extract into different lipid classes (e.g., phospholipids, sphingolipids, neutral lipids) using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Fatty Acid Analysis: Transesterify the fatty acids in the total lipid extract or the separated lipid classes to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of C26:4 and its elongated/desaturated derivatives. Alternatively, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct analysis of lipid molecular species.[10]
Protocol 3: Investigation of the Effect of C26:4-CoA on Gene Expression
Objective: To determine if C26:4-CoA treatment alters the expression of genes involved in lipid metabolism, inflammation, or cell signaling.
Procedure:
-
Cell Treatment: Treat cells with C26:4-CoA-BSA complex as described in Protocol 2.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercially available kit.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR to analyze the expression of target genes.
Table 3: Potential Target Genes for qRT-PCR Analysis
| Gene Category | Target Genes | Potential Function |
| Fatty Acid Elongation | ELOVL4, ELOVL2 | Enzymes involved in the synthesis of VLC-PUFAs. |
| Inflammation | PTGS2 (COX-2), ALOX5 | Enzymes involved in the synthesis of prostaglandins (B1171923) and leukotrienes.[1] |
| Nuclear Receptors | PPARA, PPARG, RXRA | Transcription factors that regulate lipid metabolism and inflammation. |
| Oxidative Stress | HMOX1, NQO1 | Genes involved in the cellular response to oxidative stress. |
Potential Signaling Pathways to Investigate
The long-chain nature and high degree of unsaturation of VLC-PUFAs suggest they may modulate cellular signaling through several mechanisms.
VLC-PUFA Signaling Mechanisms
Caption: Potential signaling roles of VLC-PUFAs.
Concluding Remarks
The study of this compound and other VLC-PUFAs is a rapidly evolving field. The protocols and information provided here offer a framework for researchers to explore the cellular functions of this unique class of molecules. Due to the limited commercial availability of C26:4-CoA, researchers may need to consider custom synthesis or enzymatic production from its corresponding free fatty acid. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for elucidating the precise roles of this compound in health and disease.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health [mdpi.com]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the functions of n-3 very-long-chain PUFAs in skin using in vivo Atlantic salmon and in vitro human and fish skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the functions of n-3 very-long-chain PUFAs in skin using in vivo Atlantic salmon and in vitro human and fish skin models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Very Long-Chain Fatty Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of very long-chain fatty acyl-CoAs (VLCFA-CoAs) from tissue samples. The following sections offer a comprehensive overview of established methodologies, quantitative data on extraction efficiency, and step-by-step experimental procedures to guide researchers in selecting and implementing the most suitable method for their specific research needs.
Introduction
Very long-chain fatty acyl-CoAs are critical intermediates in lipid metabolism and are implicated in various physiological and pathological processes. Accurate quantification of these molecules in tissues is essential for understanding their roles in cellular signaling, energy metabolism, and the pathogenesis of diseases such as X-linked adrenoleukodystrophy. The extraction of VLCFA-CoAs from complex biological matrices like tissues presents a significant analytical challenge due to their low abundance and amphipathic nature. This document outlines several robust methods for their efficient extraction and purification.
Data Presentation: Comparison of Extraction Methodologies
The following table summarizes quantitative data from various published methods to facilitate a comparison of their efficiencies for long-chain and very long-chain acyl-CoA recovery.
| Method | Principle | Tissue Type(s) | Reported Recovery (%) | Key Advantages | Reference(s) |
| Method 1: Solid-Phase Extraction (SPE) with Acetonitrile (B52724)/Isopropanol | Tissue homogenization followed by organic solvent extraction and purification using a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel column. | Rat Liver | 83-90% for solid-phase extraction step; 93-104% for initial tissue extraction. | High recovery for a wide range of acyl-CoA chain lengths and saturations. | [1] |
| Method 2: Modified Solid-Phase Extraction with HPLC Analysis | Homogenization in KH2PO4 buffer, extraction with acetonitrile, and purification on an oligonucleotide column. | Rat Heart, Kidney, Muscle | 70-80% | High reproducibility and good separation of unsaturated and saturated acyl-CoAs. Suitable for small tissue samples (<100 mg).[2][3] | [2][3][4] |
| Method 3: Reversed Bligh-Dyer Liquid-Liquid Extraction | Tissue homogenates are extracted using a reverse Bligh-Dyer technique, where long-chain acyl-CoAs are partitioned into the methanolic aqueous phase. | Canine Renal Cortex, Murine Liver | Not explicitly quantified as a percentage, but described as a sensitive method with picomolar detection limits. | Rapid and easy, with effective removal of complex lipids and phospholipids (B1166683). Suitable for small tissue samples (as small as 20 mg).[5] | [5] |
| Method 4: Two-Phase Extraction with Acyl-CoA-Binding Protein | Lipids are removed by a chloroform/methanol (B129727)/water system, and long-chain acyl-CoAs are extracted with methanol and a high salt concentration, with recovery enhanced by acyl-CoA-binding protein. | Rat Tissues | ~55% (with acyl-CoA-binding protein), ~20% (without) | Fast and suitable for processing a large number of samples. | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key extraction methods cited above.
Protocol 1: Solid-Phase Extraction (SPE) with Acetonitrile/Isopropanol
This protocol is adapted from a novel procedure for the quantitative isolation and purification of a broad range of acyl-coenzyme A esters.[1]
Materials:
-
Tissue sample (e.g., rat liver)
-
Acetonitrile
-
2-Propanol (Isopropanol)
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
2-(2-pyridyl)ethyl-functionalized silica gel SPE columns
-
Internal standards (e.g., radiolabeled or stable isotope-labeled acyl-CoAs)
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (10-30 mg).
-
To the powdered tissue, add an appropriate volume of ice-cold extraction solvent mixture (acetonitrile/2-propanol, 3:1, v/v).
-
Spike the sample with internal standards.
-
Homogenize the sample on ice.
-
-
Initial Extraction:
-
Following homogenization, add 0.1 M potassium phosphate buffer (pH 6.7).
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the tissue debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the 2-(2-pyridyl)ethyl-functionalized silica gel SPE column according to the manufacturer's instructions.
-
Load the supernatant from step 2 onto the conditioned SPE column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs from the column using an appropriate elution solvent.
-
-
Sample Preparation for Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer for subsequent analysis by LC-MS/MS or other analytical techniques.
-
Protocol 2: Modified Solid-Phase Extraction with HPLC Analysis
This protocol is based on an improved method for tissue long-chain acyl-CoA extraction and analysis with high recovery.[2][3][4]
Materials:
-
Tissue sample (< 100 mg)
-
100 mM KH2PO4 buffer, pH 4.9
-
2-Propanol (Isopropanol)
-
Acetonitrile (ACN)
-
Oligonucleotide purification columns
-
C-18 HPLC column
-
HPLC system with UV detector
-
Homogenizer (glass)
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue sample in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).
-
Add 2-propanol and homogenize again.
-
-
Acyl-CoA Extraction:
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant.
-
-
Solid-Phase Purification:
-
Load the supernatant onto an oligonucleotide purification column to bind the acyl-CoAs.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs using 2-propanol.
-
-
Sample Concentration and Analysis:
-
Concentrate the eluent from the purification column.
-
Load the concentrated sample onto a C-18 HPLC column for separation.
-
Elute the acyl-CoAs using a binary gradient system:
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile containing 600 mM glacial acetic acid
-
-
Monitor the eluent at 260 nm.
-
Protocol 3: Reversed Bligh-Dyer Liquid-Liquid Extraction
This protocol provides a rapid and simplified method for tissue extraction of long-chain acyl-CoAs.[5]
Materials:
-
Tissue sample (as small as 20 mg)
-
Chloroform
-
Methanol
-
Water
-
C18 extraction columns
-
Heptadecanoyl-CoA (internal standard)
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue sample in an appropriate buffer.
-
-
Reversed Bligh-Dyer Extraction:
-
Perform a reverse Bligh-Dyer extraction on the tissue homogenate. The long-chain acyl-CoA esters will be harvested in the methanolic aqueous phase.
-
The complex lipids and phospholipids are removed in the chloroform-rich organic phase.
-
-
Purification:
-
Remove the methanol from the methanolic aqueous phase.
-
Further purify the long-chain acyl-CoA compounds using C18 extraction columns.
-
-
Quantitation:
-
Elute the purified acyl-CoA esters.
-
Quantitate by RP-HPLC using heptadecanoyl-CoA as an internal standard.
-
Visualizations
The following diagrams illustrate the workflows of the described extraction protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis [agris.fao.org]
- 5. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Hexacosatetraenoyl-CoA Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosatetraenoyl-CoA (C26:4-CoA) is a very long-chain fatty acyl-CoA (VLCFA-CoA) whose metabolism is implicated in various physiological and pathological processes. Understanding the metabolic fate of this molecule is crucial for elucidating its biological functions and its role in disease. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the metabolic pathways of C26:4-CoA, including its synthesis, degradation, and incorporation into complex lipids. These application notes provide a comprehensive overview and detailed protocols for designing and conducting stable isotope tracing studies of hexacosatetraenoyl-CoA metabolism.
The use of stable isotope tracers has become a cornerstone in metabolic research, allowing for the quantitative analysis of metabolic fluxes in living systems. By introducing molecules labeled with heavy isotopes (e.g., ¹³C or ²H) into cells or organisms, researchers can track the transformation of these molecules through various metabolic pathways. This technique provides a dynamic view of metabolism that is not achievable with traditional methods that only measure static metabolite concentrations.
Metabolic Pathways of Hexacosatetraenoyl-CoA
Hexacosatetraenoyl-CoA is a polyunsaturated very long-chain fatty acid that undergoes a complex series of metabolic transformations primarily within the endoplasmic reticulum and peroxisomes. Its metabolism can be broadly divided into two main processes: biosynthesis (elongation and desaturation) and degradation (peroxisomal β-oxidation).
Biosynthesis: The synthesis of C26:4-CoA occurs through a series of elongation and desaturation reactions, starting from shorter-chain fatty acid precursors. This process primarily takes place in the endoplasmic reticulum and involves a family of enzymes known as fatty acid elongases (ELOVLs) and desaturases. The elongation cycle adds two-carbon units from malonyl-CoA to the growing acyl-CoA chain.[1][2]
Degradation: Due to their long chain length, VLCFAs like hexacosatetraenoic acid cannot be directly oxidized in the mitochondria. Instead, they undergo initial chain shortening via β-oxidation within peroxisomes.[3][4] This process is catalyzed by a distinct set of enzymes from those in the mitochondria. The peroxisomal β-oxidation of polyunsaturated fatty acids requires additional auxiliary enzymes to handle the double bonds.[5][6] The shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation to generate ATP.[3]
Data Presentation
Table 1: Hypothetical Quantitative Data for Hexacosatetraenoyl-CoA Metabolism
| Parameter | Control Cells | Treatment Group | Units |
| Cellular Concentration of C26:4-CoA | 15.8 ± 2.1 | 28.4 ± 3.5 | pmol/mg protein |
| ¹³C-Label Incorporation into C26:4-CoA | 45.2 ± 5.3 | 22.1 ± 3.9 | % |
| Flux through Elongation Pathway | 2.1 ± 0.3 | 0.9 ± 0.2 | nmol/mg protein/hr |
| Flux through Peroxisomal β-oxidation | 1.8 ± 0.2 | 3.5 ± 0.4 | nmol/mg protein/hr |
| ¹³C-Label Incorporation into C24:4-CoA | 12.5 ± 1.9 | 25.8 ± 3.1 | % |
| ¹³C-Label Incorporation into C22:4-CoA | 8.7 ± 1.1 | 18.2 ± 2.4 | % |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell type, experimental conditions, and analytical methods used.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cells with ¹³C-Labeled Precursors
This protocol describes the labeling of cultured cells with a stable isotope-labeled precursor to trace the biosynthesis of hexacosatetraenoyl-CoA.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
[U-¹³C]-Linoleic acid (or another suitable precursor)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., [d4]-Palmitoyl-CoA, C17:0-CoA)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the [U-¹³C]-labeled fatty acid precursor complexed to fatty acid-free BSA.
-
Add the labeled precursor-BSA complex to the cell culture medium to the desired final concentration.
-
-
Labeling:
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotope.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Add internal standards to the lysate for quantitative analysis.
-
Vortex the samples vigorously and centrifuge to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Protocol 2: Analysis of Labeled Hexacosatetraenoyl-CoA by LC-MS/MS
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of labeled and unlabeled hexacosatetraenoyl-CoA.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Conditions (Example):
-
Column: C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of VLCFA-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
MS/MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transitions for both unlabeled and ¹³C-labeled hexacosatetraenoyl-CoA.
-
The precursor ion will be the [M+H]⁺ ion.
-
A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
-
-
Collision Energy and other MS parameters: Optimize these parameters for each specific acyl-CoA to achieve maximum sensitivity.
Data Analysis:
-
Peak Integration: Integrate the peak areas for the MRM transitions of labeled and unlabeled hexacosatetraenoyl-CoA and the internal standards.
-
Quantification: Calculate the concentration of hexacosatetraenoyl-CoA by normalizing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.
-
Isotopic Enrichment Calculation: Determine the percentage of ¹³C-label incorporation by calculating the ratio of the peak area of the labeled species to the sum of the peak areas of all isotopologues.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Peroxisomal beta-oxidation of polyunsaturated long chain fatty acids in human fibroblasts. The polyunsaturated and the saturated long chain fatty acids are retroconverted by the same acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to quantify?
This compound is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Its quantification presents several challenges due to its chemical nature:
-
Instability: The multiple double bonds in the polyunsaturated fatty acyl chain make it susceptible to oxidation. The thioester bond is prone to hydrolysis, especially in non-acidic aqueous solutions.[1][2]
-
Low Abundance: Endogenous levels of specific very-long-chain acyl-CoAs can be very low in biological samples, requiring highly sensitive analytical methods.
-
Physicochemical Properties: As an amphipathic molecule with a long hydrocarbon tail and a polar head group, it can exhibit complex behavior in chromatographic systems, leading to issues like poor peak shape and recovery.[3]
Q2: What is the recommended analytical technique for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of long-chain acyl-CoAs due to its high sensitivity, selectivity, and specificity.[2][3][4] Methods often employ reversed-phase chromatography coupled with electrospray ionization (ESI) in positive mode.[2]
Q3: What are the characteristic mass spectral features of this compound?
While specific experimental data for this exact molecule is scarce, based on the known fragmentation patterns of other long-chain acyl-CoAs, the following can be expected in positive ion mode ESI-MS/MS:
-
Precursor Ion [M+H]⁺: The protonated molecule. The molecular weight of this compound is approximately 1134.1 g/mol .[5]
-
Characteristic Neutral Loss: A neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety, is a hallmark of acyl-CoAs.[6][7]
-
Product Ions: A common product ion is observed at m/z 428, representing the CoA moiety.[7][8]
Monitoring the transition of the precursor ion to a specific product ion (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) provides high selectivity and sensitivity for quantification.[2]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound Standard
| Potential Cause | Troubleshooting Step |
| Degradation of Standard | Prepare a fresh stock solution of the standard in an appropriate solvent (e.g., methanol (B129727)/water mixture). Minimize the time the standard is in aqueous solutions, especially at neutral or basic pH, to prevent hydrolysis.[1] Store stock solutions at -80°C. |
| Instrument Malfunction | Infuse a known, stable compound to verify the mass spectrometer is functioning correctly. Check for a stable electrospray.[1] |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values. Optimize the collision energy and source parameters (e.g., desolvation temperature, gas flows) for the specific compound if possible, or use parameters known to be effective for other long-chain acyl-CoAs.[1] |
| Mobile Phase Issues | Prepare fresh mobile phases. Ensure the pH and composition are appropriate for acyl-CoA analysis. Some methods use ammonium (B1175870) hydroxide (B78521) to maintain an alkaline pH for better chromatography.[3] |
Issue 2: Poor Peak Shape (Tailing, Broadening) in Chromatography
| Potential Cause | Troubleshooting Step |
| Suboptimal Column Chemistry | For very-long-chain acyl-CoAs, a C8 or C18 reversed-phase column is typically used.[2][3] Consider a column with a different chemistry or particle size if peak shape is poor. Using smaller particle size columns (UPLC) can improve peak shape and resolution.[2] |
| Inappropriate Mobile Phase | Optimize the gradient elution profile. Ensure the mobile phase composition is suitable to prevent secondary interactions between the analyte and the stationary phase. The use of ion-pairing reagents is generally avoided due to column contamination issues.[3] |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced. |
| Insufficient Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions between injections. A minimum of 10 column volumes is recommended.[9] |
Issue 3: High Signal Variability and Poor Reproducibility in Biological Samples
| Potential Cause | Troubleshooting Step |
| Sample Degradation During Extraction | Keep samples on ice throughout the extraction process. Use an acidic extraction buffer to minimize enzymatic and chemical degradation. Process samples as quickly as possible. |
| Ion Suppression/Enhancement (Matrix Effects) | Matrix effects from complex biological samples can significantly impact signal intensity.[1] To assess this, perform a post-extraction spike experiment. If matrix effects are significant, improve the sample cleanup procedure (e.g., using solid-phase extraction - SPE) or use a stable isotope-labeled internal standard. |
| Inefficient Extraction | The extraction efficiency can vary for different acyl-CoA species.[2] Ensure the chosen extraction method (e.g., protein precipitation followed by SPE) is validated for very-long-chain acyl-CoAs. |
| Inconsistent Sample Handling | Standardize all sample handling and preparation steps to ensure consistency across all samples. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Quantification of Acyl-CoAs from Tissues
-
Homogenization: Weigh a frozen tissue sample (10-50 mg) and homogenize it in 1 mL of ice-cold 2:1 methanol/water containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain length acyl-CoA like C17:0-CoA).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with an appropriate aqueous solvent to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Acyl-CoA Analysis
-
LC System: UPLC/HPLC system
-
Column: Reversed-phase C8 or C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Key Transitions to Monitor for this compound:
-
Precursor Ion (Q1): m/z of [M+H]⁺
-
Product Ion (Q3): m/z corresponding to the neutral loss of 507 Da or the m/z 428 fragment.
-
Quantitative Data Summary
The following table provides an example of how to structure quantitative data for a calibration curve of a synthetic this compound standard. Actual values would be determined experimentally.
| Standard Concentration (nM) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 50,000 | 0.03 |
| 5 | 7,800 | 51,000 | 0.15 |
| 10 | 16,000 | 49,500 | 0.32 |
| 50 | 82,000 | 50,500 | 1.62 |
| 100 | 165,000 | 49,000 | 3.37 |
| 250 | 420,000 | 51,000 | 8.24 |
| 500 | 850,000 | 50,000 | 17.00 |
Visualizations
A logical workflow for troubleshooting low LC-MS/MS signal.
Common fragmentation pathways for acyl-CoAs in MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound(4-) | C47H74N7O17P3S-4 | CID 71581186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
How to improve the stability of C26:4(omega-6)-CoA solutions
Technical Support Center: C26:4(ω-6)-CoA Solutions
Welcome to the technical support center for C26:4(ω-6)-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of C26:4(ω-6)-CoA solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Chemical Profile and Stability Overview
Hexacosatetraenoyl-Coenzyme A (C26:4(ω-6)-CoA) is a very-long-chain polyunsaturated fatty acyl-CoA. Its structure, characterized by a long 26-carbon acyl chain with four double bonds and a thioester linkage to Coenzyme A, makes it susceptible to two primary degradation pathways:
-
Oxidative Degradation: The polyunsaturated nature of the fatty acyl chain makes it prone to oxidation, especially when exposed to heat, light, or air. This process can lead to the formation of lipid peroxides and other reactive species, compromising the molecule's integrity and activity.
-
Hydrolytic Cleavage: The thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, particularly in aqueous solutions with a pH above 8.0. This cleavage results in the formation of the free fatty acid and Coenzyme A, rendering the C26:4(ω-6)-CoA inactive for its intended enzymatic reactions.
Due to these inherent instabilities, proper handling and storage are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve C26:4(ω-6)-CoA?
A1: Due to the amphipathic nature of C26:4(ω-6)-CoA, a two-step procedure is recommended. Initially, dissolve the compound in a small amount of an organic co-solvent such as ethanol (B145695) or DMSO. Subsequently, dilute this stock solution with an appropriate aqueous buffer to the desired final concentration. It is advisable to prepare fresh solutions for each experiment to minimize degradation.[1]
Q2: What are the optimal storage conditions for C26:4(ω-6)-CoA solutions?
A2: For long-term storage, it is best to store C26:4(ω-6)-CoA as a dry powder or in an organic solvent like ethanol at -80°C. If an aqueous stock solution must be prepared, it should be aliquoted into single-use volumes, flash-frozen in liquid nitrogen, and stored at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are more stable when frozen at a pH between 2 and 6.
Q3: How can I prevent oxidation of my C26:4(ω-6)-CoA solution?
A3: To minimize oxidation, it is crucial to use deoxygenated buffers for solution preparation. The addition of antioxidants can also be beneficial. Common antioxidants used for polyunsaturated fatty acids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ).[2] The use of lipophilic antioxidants like vitamin E (α-tocopherol) can also offer protection.[3]
Q4: What is the recommended pH for aqueous solutions of C26:4(ω-6)-CoA?
A4: To mitigate hydrolytic cleavage of the thioester bond, aqueous solutions should be maintained at a slightly acidic to neutral pH, ideally between 6.0 and 7.5. Alkaline conditions (pH > 8.0) should be avoided as they significantly accelerate hydrolysis.
Q5: My C26:4(ω-6)-CoA solution appears cloudy. What should I do?
A5: Cloudiness may indicate precipitation or micelle formation, which is common for long-chain acyl-CoAs.[4] Gentle warming and sonication may help to redissolve the compound. If the solution remains cloudy, it may be necessary to prepare a fresh, more dilute solution or to use a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of C26:4(ω-6)-CoA due to oxidation or hydrolysis. | Prepare fresh solutions for each experiment using deoxygenated buffers. Add an antioxidant (e.g., BHT) to the stock solution. Ensure the final pH of the solution is between 6.0 and 7.5. |
| Low or no enzymatic activity | The C26:4(ω-6)-CoA has degraded, and the thioester bond is cleaved. | Verify the integrity of your stock solution using analytical methods like HPLC-MS. Always store aliquots at -80°C and avoid freeze-thaw cycles. |
| Precipitate forms in the solution | Poor solubility of the very-long-chain fatty acyl-CoA in the aqueous buffer. | Prepare a more dilute solution. Alternatively, use a carrier protein like fatty acid-free BSA to enhance solubility. Gentle warming and sonication can also be attempted. |
| Difficulty dissolving the compound | The compound is not readily soluble in aqueous buffers alone. | Use a co-solvent like ethanol or DMSO to first dissolve the C26:4(ω-6)-CoA before diluting with the aqueous buffer. |
Experimental Protocol: Preparation of a Stabilized C26:4(ω-6)-CoA Solution
This protocol provides a general method for preparing a stabilized aqueous solution of C26:4(ω-6)-CoA.
Materials:
-
C26:4(ω-6)-CoA powder
-
Anhydrous ethanol or DMSO
-
Aqueous buffer (e.g., 50 mM HEPES, pH 7.2)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Prepare Deoxygenated Buffer: Sparge the aqueous buffer with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare Antioxidant Stock: Prepare a 100 mM stock solution of BHT in anhydrous ethanol.
-
Initial Dissolution:
-
Weigh the required amount of C26:4(ω-6)-CoA powder in a sterile tube.
-
Add a small volume of anhydrous ethanol (or DMSO) to achieve a high concentration stock solution (e.g., 10-20 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Add Antioxidant: Add the BHT stock solution to the C26:4(ω-6)-CoA stock to a final concentration of 100 µM.
-
Prepare Working Solution:
-
In a separate tube, add the required volume of deoxygenated aqueous buffer.
-
While vortexing the buffer, slowly add the C26:4(ω-6)-CoA/BHT stock solution to achieve the desired final concentration. Note: Adding the stock solution slowly to a vortexing buffer helps to prevent precipitation.
-
-
Storage:
-
If not for immediate use, aliquot the final solution into single-use volumes in sterile microcentrifuge tubes.
-
Blanket the headspace of each tube with nitrogen gas before sealing.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Visualizing Degradation and Preparation
To better understand the factors affecting the stability of C26:4(ω-6)-CoA, the following diagrams illustrate the primary degradation pathways and a recommended workflow for preparing a stabilized solution.
Caption: Primary degradation pathways of C26:4(ω-6)-CoA.
Caption: Recommended workflow for preparing a stabilized C26:4(ω-6)-CoA solution.
References
- 1. researchgate.net [researchgate.net]
- 2. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant - Wikipedia [en.wikipedia.org]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Mass Spectrometry for Acyl-CoA Analysis
Welcome to the technical support center for the sensitive detection of acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for challenging analytes like hexacosatetraenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying very-long-chain acyl-CoAs like hexacosatetraenoyl-CoA?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and selective quantification of acyl-CoAs.[1][2] The use of multiple reaction monitoring (MRM) allows for high specificity by monitoring unique precursor-to-product ion transitions for each acyl-CoA species.[1][3] For very-long-chain fatty acyl-CoAs, reversed-phase LC combined with electrospray ionization (ESI) tandem mass spectrometry in positive ion mode is a well-established approach.[4]
Q2: My acyl-CoA samples seem to be degrading. How can I improve their stability?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[1] When reconstituting samples before analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH or a solvent mixture like methanol (B129727)/water can enhance stability compared to unbuffered aqueous solutions.[1][5]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs consistently exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507.0 Da from the [M+H]+ precursor ion.[1][4][6] This predictable fragmentation is highly useful for identifying a broad range of acyl-CoA species through neutral loss scans.[6]
Q4: Should I use positive or negative ion mode for detecting hexacosatetraenoyl-CoA?
A4: While acyl-CoAs can be detected in negative ion mode due to their phosphate (B84403) groups, positive ion mode is more frequently reported and often preferred for LC-ESI-MS/MS analysis of long-chain acyl-CoAs.[6][7] The signal intensity can be significantly higher in negative ion mode for some species, but positive ion mode provides the highly specific neutral loss of 507.0 Da, which is excellent for targeted analyses.[6] The choice may also depend on the specific instrumentation and background ions in the sample matrix.
Q5: What type of internal standard is most appropriate for the quantification of hexacosatetraenoyl-CoA?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, if a labeled version of hexacosatetraenoyl-CoA is unavailable, an odd-chain-length fatty acyl-CoA, such as C17:0-CoA or C25:0-CoA, can be used.[4][8] These are suitable because they are not naturally abundant in most biological systems and have similar chromatographic and ionization properties to even-chained, long-chain acyl-CoAs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Optimize ESI source parameters such as spray voltage, source temperature, and gas flows.[6][9] For long-chain acyl-CoAs, a higher source temperature (e.g., 350°C) may be beneficial.[6] |
| Inefficient fragmentation. | Optimize collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP) for the specific MRM transition of hexacosatetraenoyl-CoA.[4][6] | |
| Sample degradation. | Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute in a buffered, non-alkaline solution.[1] | |
| Poor Peak Shape / Peak Tailing | Interaction with metal components in the LC system. | The phosphate groups of acyl-CoAs can interact with metal ions. Using a column with a wider pore size (e.g., 300 Å) and adding a chelating agent like EDTA to the mobile phase can improve peak shape. Adjusting the mobile phase to a slightly alkaline pH (e.g., 9.0 with ammonium acetate) can also be effective.[10] |
| Inappropriate mobile phase. | Use a mobile phase containing a volatile buffer like ammonium acetate or ammonium hydroxide.[7][11] | |
| High Background Noise / Matrix Effects | Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) step to remove interfering substances from the sample matrix.[1][12] |
| Co-elution of interfering compounds. | Optimize the LC gradient to achieve better separation of the analyte from matrix components.[6] | |
| Inconsistent Results / Poor Reproducibility | Incomplete sample extraction. | Ensure the chosen extraction method is optimized for very-long-chain acyl-CoAs. Methods using a mixture of organic solvents like methanol and chloroform (B151607) may be more effective for these less polar molecules.[7] |
| Variability in sample preparation. | Use a consistent and validated sample preparation protocol. The use of an appropriate internal standard is crucial to account for variations.[5] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is a general guideline and may require optimization based on the specific sample type.
-
Sample Homogenization:
-
For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
For tissues, flash-freeze in liquid nitrogen and grind to a fine powder.
-
Homogenize the cell pellet or tissue powder in an ice-cold extraction solvent. A common choice is a mixture of isopropanol (B130326) and 50 mM potassium phosphate buffer (pH 7.2).
-
-
Lipid Extraction:
-
Add petroleum ether and vortex vigorously to remove nonpolar lipids.
-
Centrifuge at a low speed (e.g., 1000 x g) and discard the upper organic phase. Repeat this wash step.
-
To the remaining aqueous phase, add methanol and chloroform, vortex, and incubate at room temperature.[1]
-
-
Protein Precipitation & Phase Separation:
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet protein and cellular debris.[1]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.
-
Load the sample supernatant onto the conditioned cartridge.
-
Wash the cartridge with a high-aqueous, low-organic solvent mixture to remove polar impurities.
-
Elute the acyl-CoAs with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with 10 mM ammonium acetate.[12]
-
Protocol 2: LC-MS/MS Analysis of Hexacosatetraenoyl-CoA
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[11]
-
Mobile Phase A: 10 mM ammonium acetate in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A gradient optimized for long-chain acyl-CoAs should be used. For example: 0-2 min at 20% B, ramp to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[11]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[11]
-
-
Mass Spectrometry (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Precursor Ion (Q1): The calculated m/z for the [M+H]+ ion of hexacosatetraenoyl-CoA.
-
Product Ion (Q3): The m/z of the precursor ion minus 507.0 Da.[4][6]
-
Source Parameters:
-
MS/MS Parameters:
-
Collision Energy (CE), Declustering Potential (DP), and Collision Cell Exit Potential (CXP): These must be optimized for the specific analyte by infusing a standard solution and varying the parameters to achieve the maximum signal intensity for the desired MRM transition.[6]
-
-
Quantitative Data Summary
The following tables provide a starting point for developing an MRM method for long-chain acyl-CoAs. The exact m/z values for hexacosatetraenoyl-CoA will need to be calculated based on its chemical formula. The other parameters should be optimized empirically.
Table 1: Calculated Mass-to-Charge Ratios for Hexacosatetraenoyl-CoA
| Analyte | Chemical Formula | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) [M+H - 507.0]+ |
| Hexacosatetraenoyl-CoA | C47H76N7O17P3S | Calculated m/z | Calculated m/z |
Table 2: Example MS/MS Parameters for Long-Chain Acyl-CoAs (to be adapted)
| Acyl-CoA | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 | Optimize | Optimize |
| Stearoyl-CoA (C18:0) | 1034.5 | 527.5 | Optimize | Optimize |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.5 | Optimize | Optimize |
| Arachidonoyl-CoA (C20:4) | 1054.5 | 547.5 | Optimize | Optimize |
| Lignoceroyl-CoA (C24:0) | 1118.7 | 611.7 | Optimize | Optimize |
Note: The optimal CE and DP values are instrument-dependent and must be determined experimentally.
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for poor signal detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting low recovery of very long-chain acyl-CoAs during extraction
Welcome to the technical support center for the extraction of very long-chain acyl-CoAs (VLC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address common challenges, such as low recovery of VLC-ACoAs during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of very long-chain acyl-CoAs during extraction?
The recovery of VLC-ACoAs is primarily influenced by three critical factors:
-
Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the stability of these molecules.[1]
-
Extraction Methodology: The choice of extraction solvent and the overall methodology are crucial. An effective and commonly used approach involves homogenization in an acidic buffer, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is frequently employed for purification and to enhance recovery rates.[1]
-
Analyte Stability: VLC-ACoAs are highly susceptible to both enzymatic and chemical degradation. It is imperative to work quickly, maintain samples on ice, and use high-purity solvents to preserve the integrity of the analytes throughout the extraction process.[1]
Q2: I am observing very low yields of VLC-ACoAs in my extracts. What are the likely causes and how can I troubleshoot this issue?
Low recovery of VLC-ACoAs can stem from several issues. Here is a troubleshooting guide to help you identify and address the problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for better disruption.[1] Optimize the ratio of extraction solvent to tissue weight, with a 20-fold excess of solvent often being recommended.[1] |
| Degradation of Acyl-CoAs | Work rapidly and keep samples on ice at all times.[1] Use fresh, high-purity solvents to prevent chemical degradation.[1] The addition of an internal standard early in the protocol can help monitor and normalize for recovery.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the target molecules.[1] |
| Poor Analyte Solubility | The addition of acyl-CoA-binding protein to the extraction solvent has been shown to increase the overall recovery from 20% to 55%.[2] |
Troubleshooting Guide
This troubleshooting guide provides a logical workflow to diagnose and resolve issues leading to low VLC-ACoA recovery.
Quantitative Data Summary
The recovery of VLC-ACoAs can vary significantly depending on the extraction method and tissue type. The following table summarizes reported recovery rates from different methodologies.
| Method | Tissue Type | Recovery Rate | Reference |
| Modified HPLC with Solid-Phase Purification | Rat Heart, Kidney, Muscle | 70-80% | [3] |
| Two-Phase Extraction with Acyl-CoA-Binding Protein | Various Tissues | 55% | [2] |
| Two-Phase Extraction without Acyl-CoA-Binding Protein | Various Tissues | 20% | [2] |
| Solvent Extraction from Urine | Urine | >80% (for C10-C18 acylcarnitines) | [4] |
Experimental Protocols
Detailed Protocol for Extraction of VLC-ACoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
1. Homogenization:
- Weigh approximately 100 mg of frozen tissue.
- In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]
- Homogenize thoroughly on ice.
2. Extraction:
- Add 2 mL of isopropanol to the homogenate and vortex briefly.
- Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
3. Solid-Phase Extraction (SPE):
- Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water.
- Equilibration: Equilibrate the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
- Loading: Load the supernatant from the extraction step onto the SPE column.
- Washing:
- Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
- Wash with 2 mL of water.
- Wash with 2 mL of methanol.
- Elution: Elute the VLC-ACoAs with 2 mL of 5% NH4OH in methanol.
4. Sample Concentration:
- Combine the eluted fractions.
- Dry the sample under a stream of nitrogen at room temperature.[1]
- Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS analysis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the VLC-ACoA extraction protocol, highlighting potential areas of sample loss.
References
- 1. benchchem.com [benchchem.com]
- 2. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Polyunsaturated Fatty Acyl-CoAs (PUFA-CoAs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to prevent the oxidation of highly labile polyunsaturated fatty acyl-CoAs (PUFA-CoAs) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are PUFA-CoAs so susceptible to oxidation?
A1: Polyunsaturated fatty acyl-CoAs contain multiple double bonds in their fatty acyl chains. The hydrogen atoms adjacent to these double bonds are particularly susceptible to abstraction by pro-oxidants like free radicals. This initiates a chain reaction known as lipid peroxidation, leading to the degradation of the PUFA-CoA molecule. This process can be initiated by factors such as exposure to oxygen, light, and transition metals.
Q2: What are the primary consequences of PUFA-CoA oxidation in my experiments?
A2: Oxidation of PUFA-CoAs can lead to several adverse outcomes in an experimental setting:
-
Formation of Artifacts: Oxidized PUFA-CoAs can act as inhibitors or alternative substrates for enzymes, leading to misleading results.[1]
-
Loss of Active Substrate: Degradation of the PUFA-CoA reduces its effective concentration, impacting reaction kinetics.
-
Cellular Toxicity: The byproducts of lipid peroxidation, such as reactive aldehydes, can be toxic to cells used in in vitro assays.
-
Variability in Results: Inconsistent levels of oxidation between samples can lead to poor reproducibility of experiments.
Q3: What are the general principles for preventing PUFA-CoA oxidation?
A3: The core strategies revolve around minimizing exposure to pro-oxidative conditions and using protective agents. This includes:
-
Controlling the Environment: Limiting exposure to oxygen and light.
-
Temperature Management: Performing experiments at low temperatures.
-
Use of Antioxidants: Incorporating chemical compounds that can quench free radicals or chelate pro-oxidant metals.
-
Proper Storage: Ensuring both short-term and long-term storage conditions are optimized for stability.
Q4: Can the thioester bond of the CoA molecule also be a point of instability?
A4: Yes, the thioester bond in long-chain fatty acyl-CoAs is known to be unstable in aqueous buffers, undergoing hydrolysis over time. This instability increases with temperature and prolonged incubation.[2] While distinct from oxidation, this hydrolysis also reduces the concentration of the active PUFA-CoA, so it is crucial to use freshly prepared solutions and maintain low temperatures.
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using PUFA-CoAs.
| Possible Cause | Recommended Solution |
| PUFA-CoA Oxidation | Prepare PUFA-CoA solutions immediately before use. Add an antioxidant such as BHT or TCEP to the assay buffer (see Table 1 for recommended concentrations). Work on ice whenever possible and protect solutions from light. |
| Thioester Bond Hydrolysis | Minimize the time between preparing the PUFA-CoA solution and starting the assay. Avoid prolonged incubations at room temperature.[2] Prepare stock solutions in an appropriate organic solvent and dilute into aqueous buffer just before use. |
| Enzyme Inhibition by PUFA-CoA Micelles | Long-chain acyl-CoAs can form micelles at higher concentrations, which may inhibit enzyme activity.[3] Determine the critical micelle concentration (CMC) for your specific PUFA-CoA under your assay conditions and work below this concentration. |
| Contaminants in PUFA-CoA | Purchase high-purity PUFA-CoAs from a reputable supplier. If synthesizing in-house, ensure rigorous purification to remove any residual reactants or oxidation products. |
Issue 2: Low signal or no product formation in a reaction with a PUFA-CoA substrate.
| Possible Cause | Recommended Solution |
| Degraded PUFA-CoA Stock | Check the integrity of your stock solution. An LC-MS/MS analysis can confirm the presence of the correct mass for the PUFA-CoA and detect oxidation or hydrolysis products.[4][5] |
| Sub-optimal Assay Conditions | Review the pH and buffer composition of your assay. The stability of the thioester bond can be pH-dependent. Ensure all components of the assay are compatible. |
| Enzyme Inactivity | Confirm the activity of your enzyme with a more stable, saturated acyl-CoA substrate before troubleshooting with the more labile PUFA-CoA. |
Data Presentation
Table 1: Efficacy of Antioxidants in Preventing Lipid Oxidation
This table summarizes data on the inhibition of primary and secondary oxidation products by the antioxidant tert-butylhydroquinone (B1681946) (TBHQ) in a lipid-rich matrix after 10 days under typical experimental conditions.
| Antioxidant | Concentration (ppm) | Inhibition of Primary Oxidation Products | Inhibition of Secondary Oxidation Products |
| TBHQ | 50 | 99.5 ± 0.1% | 96.1 ± 0.7% |
Data adapted from a study on the oxidative stability of ω-3 PUFAs.
Experimental Protocols
Protocol 1: Preparation and Handling of PUFA-CoA Solutions
This protocol outlines best practices for preparing and handling PUFA-CoA solutions to minimize oxidation for use in enzymatic assays.
Materials:
-
High-purity PUFA-CoA (e.g., Arachidonoyl-CoA, EPA-CoA)
-
Anhydrous organic solvent (e.g., ethanol, acetonitrile)
-
Aqueous buffer (degassed and purged with argon or nitrogen)
-
Antioxidant stock solution (e.g., 10 mM BHT in ethanol)
-
Ice bucket
-
Argon or nitrogen gas source
Procedure:
-
Stock Solution Preparation:
-
Allow the lyophilized PUFA-CoA to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas (argon or nitrogen), dissolve the PUFA-CoA in the anhydrous organic solvent to a desired stock concentration (e.g., 1-10 mM).
-
Store the stock solution in a tightly sealed glass vial at -80°C. Minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Immediately before the experiment, thaw the stock solution on ice.
-
Degas your aqueous assay buffer by sparging with argon or nitrogen for at least 15-20 minutes on ice.
-
If using an antioxidant, add it to the degassed buffer to the final desired concentration (e.g., 10-50 µM BHT).
-
Dilute the PUFA-CoA stock solution into the chilled, degassed, antioxidant-containing buffer to the final working concentration.
-
Keep the working solution on ice and protected from light at all times.
-
-
Experimental Use:
-
Use the prepared working solution as soon as possible, ideally within one hour.
-
If the experiment involves multiple time points, prepare fresh dilutions of the PUFA-CoA for each point if possible.
-
Protocol 2: Assessing PUFA-CoA Oxidation via LC-MS/MS
This method provides a framework for the detection and relative quantification of oxidized PUFA-CoA species.
Sample Preparation:
-
Take an aliquot of your PUFA-CoA solution (from your experiment or stock).
-
Add an internal standard (e.g., a deuterated version of the PUFA-CoA if available).
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipid components and remove interfering substances from the buffer.[4][6]
-
Dry the extracted sample under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile mixture).
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column to separate the PUFA-CoA from its more polar oxidized products.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
Detection:
-
Use a full scan to identify the mass-to-charge ratio (m/z) of the intact PUFA-CoA.
-
Monitor for the appearance of masses corresponding to expected oxidation products (e.g., +16 Da for hydroxides, +32 Da for hydroperoxides).
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific oxidation products if standards are available.[4]
-
Mandatory Visualizations
Caption: Lipid peroxidation pathway of PUFA-CoAs.
Caption: Experimental workflow for handling PUFA-CoAs.
References
- 1. Polyunsaturated fatty acyl-coenzyme As are inhibitors of cholesterol biosynthesis in zebrafish and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Acyl-CoA Isomers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common issues encountered during the chromatographic separation of acyl-CoA isomers. It is intended for researchers, scientists, and drug development professionals working with these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating acyl-CoA isomers?
A1: The main challenges in separating acyl-CoA isomers stem from their structural similarities and chemical properties:
-
Stereoisomers: Enantiomers (e.g., 3R- and 3S-hydroxy) and diastereomers possess identical chemical properties in non-chiral environments, making their separation difficult without specialized chiral chromatography techniques.[1]
-
Positional Isomers: Isomers with functional groups at different positions on the acyl chain have very similar physicochemical properties, complicating their resolution with standard chromatographic methods.[1]
-
Compound Stability: Acyl-CoA thioesters are prone to hydrolysis and degradation, especially in alkaline or strongly acidic aqueous solutions.[2] Careful and rapid sample handling at low temperatures is required.[2]
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation, co-elute with target analytes, and cause ion suppression in mass spectrometry.[1][2]
Q2: Which analytical techniques are most effective for separating acyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), are the most powerful and widely used techniques.[1][3][4] LC-MS/MS provides high sensitivity and selectivity, which is crucial for distinguishing between isomers and quantifying these low-abundance metabolites.[2][5] For separating stereoisomers, specialized chiral stationary phases or chiral derivatizing agents are necessary.[1]
Q3: What type of HPLC column is recommended for acyl-CoA analysis?
A3: Reversed-phase columns, particularly C18 columns, are most commonly used for separating short- to long-chain acyl-CoAs based on the hydrophobicity of the acyl chain.[2][6][7] For separating the highly polar, short-chain acyl-CoAs or CoA biosynthetic precursors, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[2][3] To resolve enantiomeric isomers, a chiral stationary phase is required.[1]
Q4: Why are my acyl-CoA samples degrading, and how can I prevent it?
A4: Acyl-CoAs are susceptible to hydrolysis. To minimize degradation, process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[2] When reconstituting samples for analysis, using a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate (B1210297), can significantly improve stability compared to unbuffered water.[2][7] Some extraction methods use acids like 5-sulfosalicylic acid (SSA) to deproteinize the sample, which can also help preserve the analytes.[8]
Troubleshooting Guide for Acyl-CoA Chromatography
This section addresses specific problems you may encounter during your analysis.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-elution of Isomers | 1. Suboptimal Mobile Phase: The mobile phase composition is not selective enough for the isomers.[9][10] | 1a. Adjust Gradient: Modify the gradient slope. A shallower gradient often improves resolution for closely eluting compounds.[11] 1b. Change Organic Modifier: Switch between acetonitrile (B52724) and methanol. These solvents offer different selectivities and can alter elution order.[9] 1c. Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the analyte's pKa. 1d. Use Ion-Pairing Agents: Ion-pairing reagents can improve the retention and resolution of polar and ionic compounds like acyl-CoAs, though they can cause ion suppression in MS.[3][12] |
| 2. Inappropriate Stationary Phase: The column chemistry is not suitable for resolving the specific isomers.[9] | 2a. Change Column Chemistry: If using a C18 column, consider one with a different bonding density or end-capping. For stereoisomers, a chiral column is necessary.[1] 2b. Use Smaller Particle Size/Longer Column: Increase column efficiency (plate number) by using a column with smaller particles (e.g., sub-2 µm) or by increasing the column length. This will lead to sharper peaks and better resolution but will also increase backpressure.[9][11] | |
| 3. Temperature Fluctuations: Inconsistent column temperature affects retention time and selectivity.[13] | 3. Use a Column Oven: Maintain a stable and optimized temperature to ensure reproducible retention times and improve peak shape.[11][13] | |
| Peak Tailing | 1. Secondary Interactions: Analyte interacts with active sites (e.g., free silanols) on the stationary phase.[1] | 1. Modify Mobile Phase: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) for acidic compounds, to the mobile phase to block active sites.[1] |
| 2. Column Overload: Injecting too much sample or too high a concentration.[1] | 2. Reduce Sample Load: Decrease the injection volume or dilute the sample.[1] | |
| 3. Column Degradation / Contamination: The column inlet frit may be plugged, or the stationary phase may be damaged.[1] | 3. Clean or Replace Column: Backflush the column. If the problem persists, replace the guard column or the analytical column.[1] | |
| 4. Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening.[14] | 4. Minimize Tubing and Check Fittings: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly seated to avoid void volumes.[14][15] | |
| Retention Time Drift | 1. Inconsistent Mobile Phase: Mobile phase composition is changing over time (e.g., evaporation of the volatile organic component).[1] | 1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped. Ensure proper mixing if using a gradient.[1] |
| 2. Column Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase conditions.[1] | 2. Increase Equilibration Time: Ensure a stable baseline is achieved before injecting the first sample. This is especially important for gradient methods.[1] | |
| 3. System Leaks: A leak in the pump, injector, or fittings will cause flow rate fluctuations.[1] | 3. Check for Leaks: Systematically inspect all fittings and connections for any signs of leakage. | |
| Low Signal Intensity / Poor Ionization (LC-MS) | 1. Suboptimal Ion Source Settings: Incorrect temperature, gas flow, or capillary voltage.[1] | 1. Optimize Source Parameters: Tune the ion source parameters specifically for acyl-CoA compounds.[1] |
| 2. Ion Suppression: Co-eluting matrix components compete with the analyte for ionization.[2] | 2a. Improve Chromatographic Separation: Optimize the separation to resolve the analyte from interfering compounds.[2] 2b. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[2] | |
| 3. Analyte Degradation: Sample is degrading in the autosampler or during extraction.[7] | 3a. Maintain Low Temperature: Keep the autosampler temperature low (e.g., 4°C).[7] 3b. Check Solvent Stability: Ensure the sample is dissolved in a stabilizing buffer (e.g., ammonium acetate at neutral pH).[7] |
Key Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues or Cells
This protocol is a general guideline synthesized from common methods.[6][16][17] Optimization for specific sample types is recommended.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Buffer: e.g., 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid mixture.[17]
-
Petroleum ether
-
Methanol and Chloroform
-
Saturated Ammonium Sulfate ((NH4)2SO4)
Procedure:
-
Sample Collection: For cultured cells, rinse the cell plate with ice-cold PBS, scrape the cells into a centrifuge tube, and pellet them by centrifugation at a low speed (e.g., 1,000 rpm) at 4°C.[16] For tissues, weigh approximately 50 mg of fresh tissue, flash-frozen in liquid nitrogen.[17]
-
Homogenization: Add 400 µL of freshly prepared, ice-cold extraction buffer to the cell pellet or frozen tissue. Homogenize thoroughly using a polypropylene (B1209903) pestle.[17]
-
Lipid Removal: To remove nonpolar lipids, add 400 µL of petroleum ether, vortex, and centrifuge at low speed (e.g., 100 x g) for 1 minute. Discard the upper organic phase. Repeat this wash step two more times.[17]
-
Protein Precipitation & Phase Separation: Add 10 µL of saturated (NH4)2SO4 to the extract, followed by a 1.2 mL mixture of Methanol:Chloroform (2:1). Vortex, let stand at room temperature for 20 minutes, and then centrifuge at high speed (e.g., 21,000 x g) for 2 minutes to pellet the precipitated protein and debris.[17]
-
Final Extract Collection: Transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Drying and Reconstitution: Dry the sample completely under a stream of nitrogen gas.[17] Reconstitute the dried pellet in a solvent compatible with your initial LC mobile phase conditions (e.g., a mixture of mobile phase A and B, or a buffered solution like 50 mM ammonium acetate).[7] Vortex and sonicate to ensure complete dissolution before transferring to an autosampler vial.[17]
Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis
This protocol outlines typical parameters for a reversed-phase LC-MS/MS analysis.[7][18]
Liquid Chromatography Parameters:
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 x 2.0 mm, 3 µm particle size)[7] |
| Mobile Phase A | Water with 5-10 mM ammonium acetate, pH adjusted to ~6.8[7] |
| Mobile Phase B | Methanol or Acetonitrile[7] |
| Flow Rate | 0.2 - 0.5 mL/min[6] |
| Column Temperature | 35 - 40°C[6] |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a low percentage of B (e.g., 2-5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 80-95%) over 15-20 minutes to elute long-chain species.[6][7] |
Mass Spectrometry Parameters:
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) is often more sensitive.[18][19] |
| Scan Type | Multiple Reaction Monitoring (MRM) for targeted quantification.[18] |
| Precursor Ion (Q1) | [M+H]+ for each specific acyl-CoA. |
| Product Ion (Q3) | A common neutral loss of 507 Da (3'-phospho-ADP moiety) is characteristic of acyl-CoAs and can be used for precursor ion or neutral loss scans to identify a wide range of species.[2][19] Another common fragment is observed at m/z 428.[2] |
| Collision Energy | Optimized for each individual acyl-CoA compound.[18] |
| Source Settings | Capillary voltage, gas flow, and temperature should be optimized to maximize the signal for acyl-CoA standards.[1] |
Visualizations
Caption: A workflow for troubleshooting poor peak resolution.
Caption: A typical workflow for acyl-CoA sample preparation.
Caption: Separation strategies for different acyl-CoA isomer types.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. halocolumns.com [halocolumns.com]
- 16. duke-nus.edu.sg [duke-nus.edu.sg]
- 17. studylib.net [studylib.net]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Baseline Resolution of C26:4(ω-6)-CoA
Welcome to the technical support center for the method development and analysis of C26:4(ω-6)-CoA. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible baseline resolution of this very-long-chain acyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of C26:4(ω-6)-CoA.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for C26:4(ω-6)-CoA | 1. Sample Degradation: Acyl-CoAs are susceptible to hydrolysis and oxidation. | - Ensure rapid quenching of metabolic activity and keep samples on ice or at -80°C.[1] - Prepare fresh samples and minimize freeze-thaw cycles. |
| 2. Inefficient Extraction: Poor recovery from the biological matrix. | - Optimize the solid-phase extraction (SPE) protocol. Consider a mixed-mode SPE for better recovery of amphiphilic molecules.[2] - Alternatively, use a protein precipitation method with 5-sulfosalicylic acid (SSA), which can offer good recovery without an SPE step.[1] | |
| 3. Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection or insufficient ionization. | - Verify the MRM transitions for C26:4(ω-6)-CoA. For positive ion mode, a likely precursor is the [M+H]⁺ ion, and a common product ion results from the neutral loss of the CoA moiety. - Optimize source parameters (e.g., spray voltage, gas flows, temperature) for very-long-chain acyl-CoAs. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions with Column: Silanol (B1196071) interactions on the stationary phase can cause peak tailing. | - Use a high-purity, end-capped C18 column. - Incorporate an ion-pairing agent (e.g., triethylamine, tributylamine) in the mobile phase to improve peak shape. - Operate at a higher mobile phase pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to suppress silanol activity.[1] |
| 2. Column Overload: Injecting too much sample can lead to fronting. | - Dilute the sample or reduce the injection volume. | |
| 3. Extra-column Volume: Dead volume in fittings or tubing can cause peak broadening. | - Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter. | |
| Inadequate Resolution (Co-elution with Isomers or Other Acyl-CoAs) | 1. Insufficient Chromatographic Separation: The gradient profile may not be optimal for separating structurally similar very-long-chain polyunsaturated acyl-CoAs. | - Lengthen the gradient time to provide more separation space for late-eluting compounds. - Adjust the mobile phase composition. A shallower gradient with a lower initial percentage of the strong solvent (e.g., acetonitrile) can improve the resolution of early-eluting peaks. - Evaluate different C18 column chemistries or consider a column with a different stationary phase (e.g., C30) for enhanced separation of hydrophobic molecules. |
| 2. Matrix Effects: Co-eluting matrix components can interfere with the analyte signal. | - Improve sample cleanup using a more rigorous SPE protocol. - Adjust the chromatographic method to separate the analyte from the interfering compounds. | |
| Inconsistent Retention Times | 1. Mobile Phase Inconsistency: Changes in mobile phase composition or pH. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use a buffered mobile phase to maintain a stable pH. |
| 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. | - Increase the column equilibration time in the analytical method. | |
| 3. Pump Performance: Fluctuations in the HPLC pump can lead to variable flow rates. | - Perform routine maintenance on the HPLC pump, including seal replacement. |
Frequently Asked Questions (FAQs)
Q1: Why is baseline resolution of C26:4(ω-6)-CoA challenging?
A1: The analysis of C26:4(ω-6)-CoA presents several challenges. As a very-long-chain acyl-CoA, it is present in low abundance in many biological systems. Its amphiphilic nature, with a long hydrophobic acyl chain and a polar CoA head, can lead to poor chromatographic peak shape and retention on standard reversed-phase columns. Furthermore, the presence of multiple double bonds increases its susceptibility to degradation, and it may co-elute with structurally similar isomers, making baseline resolution difficult to achieve.
Q2: What type of column is best suited for C26:4(ω-6)-CoA analysis?
A2: A high-purity, end-capped C18 reversed-phase column is a common and effective choice for the separation of long-chain and very-long-chain acyl-CoAs.[1] For enhanced separation of polyunsaturated species, a C30 column may also be considered due to its increased shape selectivity for hydrophobic, long-chain molecules.
Q3: What are the expected MRM transitions for C26:4(ω-6)-CoA?
A3: While an experimental determination is always best, the Multiple Reaction Monitoring (MRM) transitions for C26:4(ω-6)-CoA can be predicted based on its structure and the fragmentation patterns of similar acyl-CoAs. The molecular weight of C26:4(ω-6)-CoA is approximately 1141.6 g/mol . In positive ion mode, the precursor ion ([M+H]⁺) would be m/z 1142.6. A common fragmentation pathway for acyl-CoAs is the neutral loss of the CoA moiety (C₂₁H₃₆N₇O₁₆P₃S, MW ≈ 767.5 g/mol ), resulting in a product ion corresponding to the acyl chain. However, a more characteristic fragmentation involves the cleavage of the phosphodiester bond, leading to a product ion of m/z 499.4 for the acyl-pantetheine-phosphate fragment. Thus, a likely MRM transition would be 1142.6 -> 499.4 .
Q4: How can I improve the stability of C26:4(ω-6)-CoA during sample preparation?
A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Quench metabolic processes rapidly, for example, with cold methanol (B129727) or by flash-freezing the sample in liquid nitrogen.[1] Keep samples on ice throughout the extraction procedure. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidation of the polyunsaturated acyl chain.
Q5: Is an internal standard necessary for the quantification of C26:4(ω-6)-CoA?
A5: Yes, using a suitable internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of C26:4(ω-6)-CoA. If this is not available, a structurally similar odd-chain very-long-chain acyl-CoA (e.g., C25:0-CoA or C27:0-CoA) can be used to compensate for variations in extraction efficiency and matrix effects.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation and Extraction
This protocol is suitable for the extraction of very-long-chain acyl-CoAs from cell culture or tissue samples.
-
Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.
-
Incubation: Vortex the homogenate vigorously and incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean tube.
-
LC-MS/MS Analysis: The supernatant can be directly injected into the LC-MS/MS system or subjected to an optional solid-phase extraction (SPE) for further cleanup.
Chromatographic Method for Baseline Resolution
This method utilizes reversed-phase chromatography with an ion-pairing agent to achieve baseline resolution.
-
Column: High-purity, end-capped C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Tributylamine, 15 mM Acetic Acid in Water (pH ≈ 4.9)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient Profile:
Time (min) % Mobile Phase B 0.0 20 2.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) C26:4(ω-6)-CoA 1142.6 499.4 50 45 | C25:0-CoA (IS) | 1132.7 | 499.4 | 50 | 45 |
Note: Cone voltage and collision energy should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a well-developed LC-MS/MS method for very-long-chain acyl-CoAs.
| Parameter | Typical Value |
| Retention Time (C26:4(ω-6)-CoA) | 16 - 19 minutes (highly dependent on the specific gradient and column) |
| Chromatographic Resolution (Rs) | > 1.5 (between C26:4(ω-6)-CoA and the closest eluting peak) |
| Peak Width (at half height) | < 0.2 minutes |
| Asymmetry Factor | 0.9 - 1.2 |
| Limit of Quantification (LOQ) | 1 - 10 fmol on column |
| Linear Dynamic Range | 3 - 4 orders of magnitude |
| Coefficient of Variation (%CV) | < 15% |
Visualizations
Caption: Experimental workflow for the extraction and analysis of C26:4(ω-6)-CoA.
Caption: Simplified metabolic pathway of omega-6 fatty acid elongation leading to C26:4(ω-6).
References
Technical Support Center: Enhancing Enzymatic Reactions with Very-Long-Chain Acyl-CoAs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with very-long-chain acyl-CoAs (VLCFA-CoAs), including hexacosatetraenoyl-CoA. Due to the unique physicochemical properties of these molecules, challenges can arise during enzymatic assays. This guide offers troubleshooting advice and frequently asked questions to help you optimize your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is hexacosatetraenoyl-CoA and what is its expected biological role?
Hexacosatetraenoyl-CoA is the activated form of hexacosatetraenoic acid, a very-long-chain fatty acid (VLCFA) with a 26-carbon chain and four double bonds. VLCFA-CoAs are key metabolic intermediates involved in several cellular processes. They are substrates for enzymes in pathways such as fatty acid elongation, sphingolipid synthesis, and peroxisomal β-oxidation.[1][2] The presence of four double bonds suggests it may be a precursor for specialized lipids with signaling functions.
Q2: I am observing low or no activity with my enzyme when using hexacosatetraenoyl-CoA. What are the common causes?
Low enzymatic activity with VLCFA-CoAs like hexacosatetraenoyl-CoA is a frequent issue. The primary reasons include:
-
Poor Substrate Solubility: VLCFA-CoAs are highly hydrophobic and can form micelles or aggregates in aqueous buffers, reducing the effective substrate concentration available to the enzyme.
-
Inappropriate Buffer Conditions: The pH, ionic strength, or presence of certain ions in the buffer can affect both enzyme activity and substrate solubility.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions, especially during longer incubation times.
-
Substrate Degradation: Thioester bonds in acyl-CoAs can be susceptible to hydrolysis.
Q3: How can I improve the solubility of hexacosatetraenoyl-CoA in my enzymatic assay?
Improving the solubility of VLCFA-CoAs is critical for obtaining accurate kinetic data. Consider the following approaches:
-
Use of Detergents: Non-ionic detergents like Triton X-100 or CHAPS can be added to the assay buffer to help solubilize the VLCFA-CoA. It is crucial to determine the optimal detergent concentration, as high levels can denature the enzyme.
-
Inclusion of Bovine Serum Albumin (BSA): BSA can bind to fatty acyl-CoAs and act as a carrier, preventing micelle formation and increasing their availability to the enzyme.
-
Preparation of Substrate Stock Solutions: Dissolve the VLCFA-CoA in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting it into the assay buffer. Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.
Q4: What are the key considerations for setting up a kinetic assay with a VLCFA-CoA-dependent enzyme?
When designing a kinetic assay, it is important to:
-
Optimize Substrate Concentration Range: Test a wide range of hexacosatetraenoyl-CoA concentrations to ensure you are observing the full kinetic profile, including substrate saturation.
-
Vary Enzyme Concentration: Ensure that the reaction rate is proportional to the enzyme concentration, indicating that the enzyme is the limiting factor.
-
Monitor Reaction Linearity: The reaction should be linear with time. Take multiple time points to establish the initial velocity of the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or non-enzymatic reaction | Spontaneous hydrolysis of the thioester bond in hexacosatetraenoyl-CoA. | Run a no-enzyme control to quantify the rate of non-enzymatic hydrolysis and subtract it from the reaction rates. Prepare fresh substrate solutions for each experiment. |
| Precipitation observed in the reaction mixture | Poor solubility of hexacosatetraenoyl-CoA at the concentration used. | Decrease the substrate concentration. Optimize the concentration of detergent (e.g., Triton X-100) or BSA in the assay buffer. |
| Inconsistent results between replicates | Inaccurate pipetting of viscous substrate solutions. Micelle formation leading to non-uniform substrate availability. | Use positive displacement pipettes for viscous solutions. Ensure thorough mixing of the reaction components. Pre-incubate the substrate in the buffer with detergent/BSA before adding the enzyme. |
| Enzyme activity decreases rapidly over time | Enzyme instability in the assay buffer. Proteolytic degradation. | Add stabilizing agents like glycerol (B35011) or BSA to the buffer. Include protease inhibitors in the enzyme preparation. |
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for an enzyme that utilizes a VLCFA-CoA substrate, illustrating the effect of an enhancer.
| Substrate Concentration [µM] | Initial Velocity (No Enhancer) [µmol/min/mg] | Initial Velocity (With Enhancer) [µmol/min/mg] |
| 1 | 0.52 | 0.85 |
| 2.5 | 1.15 | 1.89 |
| 5 | 1.98 | 3.25 |
| 10 | 3.15 | 5.18 |
| 20 | 4.50 | 7.40 |
| 50 | 5.80 | 9.55 |
Kinetic Parameters:
| Parameter | No Enhancer | With Enhancer |
| Vmax | 7.5 µmol/min/mg | 12.5 µmol/min/mg |
| Km | 12 µM | 10 µM |
Experimental Protocols
Protocol 1: Assay for a Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)-like Enzyme
This protocol describes a spectrophotometric assay to measure the activity of an enzyme that catalyzes the first step of VLCFA β-oxidation.[3][4]
Materials:
-
Enzyme preparation (e.g., purified recombinant enzyme or mitochondrial extract)
-
Hexacosatetraenoyl-CoA
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% Triton X-100, 1 mM EDTA
-
Electron acceptor: 100 µM Dichlorophenolindophenol (DCPIP)
-
Coenzyme Q analog: 50 µM decylubiquinone
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of hexacosatetraenoyl-CoA (10 mM) in 10% Triton X-100.
-
In a cuvette, prepare the reaction mixture containing assay buffer, DCPIP, and decylubiquinone.
-
Add the enzyme preparation to the reaction mixture and incubate for 2 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding the hexacosatetraenoyl-CoA substrate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Visualizations
Caption: Workflow for a typical enzymatic assay with a VLCFA-CoA substrate.
Caption: Hypothetical signaling pathway leading to the synthesis of hexacosatetraenoyl-CoA.
References
How to resolve matrix effects in hexacosatetraenoyl-CoA quantification
Welcome to the technical support center for the quantification of hexacosatetraenoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of hexacosatetraenoyl-CoA quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference, originating from the complex biological sample itself, can lead to either a decrease (ion suppression) or an increase (ion enhancement) of the mass spectrometer signal for hexacosatetraenoyl-CoA.[2][3] The result is inaccurate and imprecise quantification.[2]
Q2: What are the primary sources of matrix effects in this type of analysis?
A2: In biological samples such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant cause of matrix effects, particularly ion suppression in positive ion electrospray mode (+ESI).[2][4][5] Other sources include salts, endogenous metabolites, proteins, and anticoagulants that can co-elute with the target analyte and interfere with the ionization process.[3]
Q3: How can I determine if matrix effects are impacting my results?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a pure hexacosatetraenoyl-CoA standard is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Any dip or peak in the steady signal of the standard indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[1]
-
Post-Extraction Spiking: This quantitative approach compares the signal response of an analyte spiked into a processed blank matrix extract against the response of the analyte in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.[1][3]
Q4: What is the most effective strategy to resolve matrix effects?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS for hexacosatetraenoyl-CoA would have nearly identical chemical properties and chromatographic behavior. Therefore, it experiences the same degree of ion suppression or enhancement as the analyte, allowing for an accurate and reliable quantification based on the analyte-to-IS peak area ratio.[7][8][9] When a specific SIL-IS is not commercially available, techniques like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate them.[10]
Troubleshooting Guide
Problem 1: Inconsistent quantification and high variability between replicate injections.
-
Possible Cause: Variable matrix effects from sample to sample. The composition of the biological matrix can differ slightly, leading to varying degrees of ion suppression.[6]
-
Solution:
-
Implement a SIL-Internal Standard: This is the most robust solution to correct for sample-to-sample variability.[6]
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as Solid-Phase Extraction (SPE), to remove a higher percentage of interfering components.[5][11]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your samples to ensure that the matrix effect is consistent across calibrators and unknowns.[6]
-
Problem 2: Low recovery of hexacosatetraenoyl-CoA during sample preparation.
-
Possible Cause: Analyte degradation or inefficient extraction. Long-chain acyl-CoAs are inherently unstable and susceptible to enzymatic and chemical degradation.[11] The extraction method may also be suboptimal.
-
Solution:
-
Maintain Sample Integrity: Process samples quickly on ice. Flash-freeze tissues in liquid nitrogen immediately after collection and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Optimize Extraction: Ensure thorough homogenization of tissue. An acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is often effective.[11][12]
-
Optimize SPE: If using Solid-Phase Extraction, ensure the column is properly conditioned and equilibrated. Systematically optimize the wash and elution solvent compositions and volumes to maximize analyte recovery while minimizing matrix breakthrough.[11]
-
Problem 3: Poor peak shape (tailing, splitting) or shifting retention times.
-
Possible Cause: This is often caused by the accumulation of matrix components, especially phospholipids, on the analytical column.[13] It can also be caused by interactions with metal components in the HPLC system.[14]
-
Solution:
-
Enhance Sample Clean-up: The most critical step is to prevent matrix components from reaching the column. Use advanced sample preparation like phospholipid removal plates (e.g., HybridSPE) or a robust SPE protocol.[1]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from the main regions where phospholipids elute.[1]
-
Consider Metal-Free Systems: For phosphorylated compounds like acyl-CoAs, interactions with stainless steel components in standard HPLC columns can cause peak shape issues and signal loss. Using metal-free or PEEK-lined columns and tubing can significantly improve performance.[14]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness in Reducing Phospholipids | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., Acetonitrile). | Low | Simple, fast, and inexpensive.[2] | Least effective for phospholipid removal; results in "dirty" extracts with significant matrix effects.[5][15] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Medium to High | Can provide very clean extracts.[15] | Can have low recovery for more polar analytes; may be labor-intensive and difficult to automate.[15] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Excellent for removing salts and phospholipids; high analyte concentration is possible.[5][11] | Requires method development to optimize the sorbent, wash, and elution steps.[1] |
| Phospholipid Depletion Plates | Specific removal of phospholipids using proprietary sorbents (e.g., HybridSPE). | Very High (>99%) | Combines the simplicity of PPT with highly selective phospholipid removal.[1] | Higher cost per sample compared to other methods.[1] |
Table 2: Comparison of Analytical Strategies to Compensate for Matrix Effects
| Method | Description | Pros | Cons |
| External Calibration | A calibration curve is prepared in a clean solvent. | Simple and straightforward. | Does not account for any matrix effects or recovery losses; prone to inaccurate results. |
| Matrix-Matched Calibration | The calibration curve is prepared in a blank biological matrix. | Compensates for consistent matrix effects by ensuring standards and samples are affected similarly.[6] | Requires a reliable source of analyte-free blank matrix; does not account for sample-to-sample variability. |
| Standard Addition | Aliquots of the sample are spiked with increasing amounts of standard. | Corrects for matrix effects specific to each individual sample. | Labor-intensive and consumes a large amount of the sample; not practical for high-throughput analysis. |
| Stable Isotope Dilution (SID) | A known amount of a stable isotope-labeled analog of the analyte is added to each sample before processing. | Gold standard; accurately corrects for matrix effects, extraction recovery, and instrumental variability.[6][7] | Requires a specific SIL-IS for each analyte, which may not be commercially available and can be expensive to synthesize.[8][10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Enrichment
This protocol is adapted from established methods for tissue extraction and is designed to enrich long-chain acyl-CoAs while removing a significant portion of matrix interferences.[11][12]
Materials:
-
Tissue sample (50-100 mg)
-
Weak Anion Exchange (WAX) SPE columns
-
Internal Standard (e.g., ¹³C-labeled hexacosatetraenoyl-CoA)
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9
-
Extraction Solvent: Acetonitrile/Isopropanol (e.g., 3:1 v/v)
-
SPE Wash Solvent 1: Acetonitrile/Isopropanol/Water/Acetic Acid
-
SPE Wash Solvent 2: Methanol (B129727)
-
SPE Elution Solvent: Ammonium hydroxide (B78521) in methanol (e.g., 5% NH₄OH in MeOH)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold homogenization buffer containing your SIL-internal standard. Homogenize thoroughly on ice.
-
Extraction: Add 6 mL of extraction solvent to the homogenate, vortex vigorously for 1 minute, and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: While centrifuging, condition the WAX SPE column by passing 2 mL of methanol followed by 2 mL of water, and finally 2 mL of the homogenization buffer. Do not let the column run dry.
-
Sample Loading: Carefully load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing:
-
Wash the column with 2 mL of SPE Wash Solvent 1 to remove non-polar lipids and other interferences.
-
Wash the column with 2 mL of SPE Wash Solvent 2 to remove remaining salts.
-
-
Elution: Elute the acyl-CoAs with 2 mL of the Elution Solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Assessing Matrix Effects via Post-Extraction Spiking
This protocol allows for the quantitative measurement of ion suppression or enhancement.[1]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): In a clean solvent (e.g., the mobile phase), prepare a solution of hexacosatetraenoyl-CoA at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated animal) and process it using your complete sample preparation protocol (e.g., Protocol 1). In the final, clean extract, spike hexacosatetraenoyl-CoA to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike the blank matrix with hexacosatetraenoyl-CoA before starting the sample preparation protocol. This set is used to calculate extraction recovery, not the matrix effect itself.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (Optional):
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Workflow for Hexacosatetraenoyl-CoA analysis.
Caption: Troubleshooting decision tree for quantification issues.
Caption: How matrix components cause ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Sample Preparation for C26:4(ω-6)-CoA Analysis
Welcome to the technical support center for the analysis of C26:4(ω-6)-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sample preparation and troubleshooting common issues encountered during the analysis of this very-long-chain polyunsaturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing C26:4(ω-6)-CoA?
A1: The analysis of C26:4(ω-6)-CoA presents several challenges due to its unique chemical properties and low endogenous abundance. Key challenges include:
-
Low Abundance: C26:4(ω-6)-CoA is typically present in very low concentrations in biological samples, requiring highly sensitive analytical methods.[1][2]
-
Susceptibility to Oxidation: The presence of multiple double bonds in the polyunsaturated fatty acyl chain makes C26:4(ω-6)-CoA highly susceptible to oxidation during sample preparation and analysis.[3]
-
Adsorption to Surfaces: As a very-long-chain fatty acyl-CoA, it is prone to adsorbing to plastic surfaces, leading to sample loss.[3]
-
Extraction Efficiency: Its amphipathic nature, with a very long hydrophobic tail and a polar head group, can make efficient extraction from complex biological matrices challenging.
Q2: Which extraction method is recommended for C26:4(ω-6)-CoA from biological tissues?
A2: For the extraction of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) like C26:4(ω-6)-CoA from tissues, a modified Folch or Bligh & Dyer extraction is generally recommended.[1][3][4] These methods use a combination of chloroform (B151607) and methanol (B129727) to efficiently extract lipids and lipid derivatives. It is crucial to work at low temperatures and to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of the polyunsaturated chain.[3]
Q3: What type of internal standard should be used for accurate quantification of C26:4(ω-6)-CoA by LC-MS/MS?
A3: For accurate quantification of C26:4(ω-6)-CoA using LC-MS/MS, the use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled C26:4(ω-6)-CoA) is ideal. However, due to the commercial unavailability of such standards, a common practice is to use an odd-chain-length fatty acyl-CoA that is not naturally abundant in the sample, such as heptadecanoyl-CoA (C17:0-CoA) or nonadecanoyl-CoA (C19:0-CoA).[5]
Q4: How can I improve the sensitivity of my LC-MS/MS analysis for C26:4(ω-6)-CoA?
A4: To improve sensitivity, consider the following:
-
Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization efficiency of C26:4(ω-6)-CoA.
-
Use a High-Purity Solvent: Employ high-purity, MS-grade solvents to minimize background noise and contamination.[3]
-
Enrich the Sample: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to concentrate the acyl-CoAs and remove interfering substances.[6]
-
Clean the Ion Source: A contaminated ion source is a common reason for reduced sensitivity. Regularly clean the ion source according to the manufacturer's instructions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for C26:4(ω-6)-CoA | 1. Inefficient extraction. 2. Degradation of the analyte during sample preparation. 3. Adsorption to plasticware. 4. Low abundance in the sample. | 1. Optimize the extraction protocol; ensure the correct solvent ratios and thorough homogenization. 2. Work on ice, use pre-chilled solvents, and add an antioxidant (e.g., BHT) to all solutions.[3] 3. Use glass tubes and vials throughout the procedure.[3] 4. Increase the starting amount of tissue or cells. Consider an enrichment step like SPE.[6] |
| High Background Noise in Mass Spectrum | 1. Contaminated solvents or reagents. 2. Leaching of plasticizers from consumables. 3. Carryover from previous injections. | 1. Use high-purity, MS-grade solvents and freshly prepared reagents.[3] 2. Use glass or polypropylene (B1209903) labware.[3] 3. Run blank injections between samples to check for and mitigate carryover.[3] |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | 1. Column degradation. 2. Incompatible mobile phase. 3. Secondary interactions with the stationary phase. | 1. Use a guard column and ensure the mobile phase is properly filtered. 2. Adjust the mobile phase composition, particularly the pH and organic solvent content. 3. Consider a different column chemistry or the addition of a small amount of a competing agent to the mobile phase. |
| Inconsistent Quantification Results | 1. Inaccurate internal standard addition. 2. Incomplete phase separation during extraction. 3. Variability in sample homogenization. | 1. Ensure precise and consistent addition of the internal standard to all samples and standards. 2. Centrifuge at an adequate speed and for a sufficient duration to achieve clear phase separation.[3] 3. Standardize the homogenization procedure (e.g., time, speed, and equipment). |
Experimental Protocols
Protocol 1: Extraction of C26:4(ω-6)-CoA from Animal Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7]
Materials:
-
Tissue sample (e.g., liver, brain), flash-frozen in liquid nitrogen.
-
Internal Standard (e.g., C17:0-CoA).
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9.
-
Extraction Solvent 1: 2-propanol.
-
Extraction Solvent 2: Acetonitrile (B52724) (ACN).
-
Glass homogenizer and glass centrifuge tubes.
-
Centrifuge capable of 2000 x g.
-
Nitrogen evaporator.
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue and 1 mL of ice-cold homogenization buffer.
-
Add a known amount of internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of 2-propanol to the homogenate and homogenize again.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 4 mL of acetonitrile, vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase A) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a general guideline for enriching acyl-CoAs from a tissue extract.[6]
Materials:
-
Tissue extract from Protocol 1.
-
Oligonucleotide purification (OPC) or a suitable reversed-phase SPE cartridge.
-
Elution Solvent: 2-propanol.
-
Wash Solvent: Acetonitrile.
-
Equilibration Solvent: Deionized water.
Procedure:
-
Condition the SPE cartridge by passing 2 mL of elution solvent, followed by 2 mL of wash solvent, and finally 2 mL of equilibration solvent.
-
Load the reconstituted tissue extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 2 mL of acetonitrile to remove less polar impurities.
-
Elute the acyl-CoAs with 1.5 mL of 2-propanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recovery of Long-Chain Acyl-CoAs Using an Optimized Extraction Method
| Acyl-CoA Species | Average Recovery (%) |
| Palmitoyl-CoA (C16:0) | 75 ± 5 |
| Stearoyl-CoA (C18:0) | 72 ± 6 |
| Oleoyl-CoA (C18:1) | 78 ± 4 |
| Linoleoyl-CoA (C18:2) | 76 ± 5 |
Data adapted from a study on long-chain acyl-CoA extraction with high recovery.[6] Note: Specific recovery for C26:4(ω-6)-CoA may vary and should be determined experimentally.
Table 2: LC-MS/MS Method Precision for Long-Chain Acyl-CoAs
| Acyl-CoA Species | Intra-run Precision (% CV) | Inter-run Precision (% CV) |
| Palmitoyl-CoA (C16:0) | 1.2 - 4.4 | 2.6 - 12.2 |
| Oleoyl-CoA (C18:1) | 1.5 - 3.8 | 3.1 - 10.5 |
Data from a validated LC-MS/MS method for long-chain acyl-CoAs.[8] Precision for C26:4(ω-6)-CoA is expected to be within a similar range but should be independently validated.
Visualizations
Caption: Experimental workflow for C26:4(ω-6)-CoA analysis.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Hexacosatetraenoyl-CoA Levels in Different Tissues: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of hexacosatetraenoyl-CoA levels across various biological tissues. While direct comparative data for hexacosatetraenoyl-CoA is not extensively published, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to generate, analyze, and compare these crucial measurements. The methodologies described are based on established techniques for the quantification of very long-chain fatty acyl-CoAs (VLCFA-CoAs).
Data Presentation
To facilitate a clear and direct comparison of hexacosatetraenoyl-CoA levels, all quantitative data should be organized into a structured format. The following table provides a template for presenting such data, which researchers can populate with their own experimental findings.
Table 1: Comparative Levels of Hexacosatetraenoyl-CoA in Various Tissues
| Tissue | Sample Size (n) | Hexacosatetraenoyl-CoA (pmol/mg tissue) | Method of Quantification | Reference |
| Liver | Enter Data | LC-MS/MS | Cite Study | |
| Brain | Enter Data | LC-MS/MS | Cite Study | |
| Adipose (White) | Enter Data | LC-MS/MS | Cite Study | |
| Adipose (Brown) | Enter Data | LC-MS/MS | Cite Study | |
| Kidney | Enter Data | LC-MS/MS | Cite Study | |
| Heart | Enter Data | LC-MS/MS | Cite Study | |
| Skeletal Muscle | Enter Data | LC-MS/MS | Cite Study | |
| Pancreas | Enter Data | LC-MS/MS | Cite Study |
Experimental Protocols
Accurate quantification of hexacosatetraenoyl-CoA requires meticulous sample preparation and sensitive analytical techniques. The following protocols are synthesized from established methods for the analysis of long-chain and very long-chain acyl-CoAs.[1][2][3][4][5]
Tissue Homogenization and Acyl-CoA Extraction
This protocol is designed to efficiently extract acyl-CoAs from tissue samples while minimizing degradation.
Materials:
-
Frozen tissue samples
-
Internal standards (e.g., [¹³C₈]octanoyl-CoA, C17:0-CoA)[4][5]
-
Homogenization buffer (e.g., 10% trichloroacetic acid or a buffer containing a mixture of isopropanol, water, and acetic acid)
-
Dounce homogenizer or other suitable tissue disruptor
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Weigh approximately 100-200 mg of frozen tissue.[2]
-
Immediately add the tissue to a pre-chilled tube containing the homogenization buffer and internal standards.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Perform solid-phase extraction to purify and concentrate the acyl-CoAs. Elute the acyl-CoAs from the SPE cartridge using an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-abundance lipid species like hexacosatetraenoyl-CoA.[1][2]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column[2]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2][6]
LC Parameters (example):
-
Mobile Phase A: Water with 10 mM ammonium hydroxide
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to separate the acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Neutral Loss Scan for profiling.[2][4][5]
-
MRM Transitions: Specific precursor-to-product ion transitions for hexacosatetraenoyl-CoA and the internal standards need to be determined.
-
Collision Energy: Optimized for each transition.
Visualizations
Biosynthesis of Very Long-Chain Fatty Acyl-CoAs
The synthesis of hexacosatetraenoyl-CoA occurs through the fatty acid elongation pathway, which is a cyclical process involving four key enzymatic reactions.
References
- 1. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, is critical for understanding its role in various physiological and pathological processes. The validation of the analytical method used for its quantification is paramount to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of a primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative techniques, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Below is a summary of the performance characteristics of the primary and alternative methods.
| Parameter | LC-MS/MS | GC-MS (after hydrolysis) | HPLC-UV |
| Selectivity | Very High | High | Moderate |
| Sensitivity (LOD) | Low ng/mL to pg/mL | ng/mL range | High ng/mL to µg/mL |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Recovery) | 85-115% | 80-120% | 80-120% |
| Precision (%RSD) | <15% | <20% | <20% |
| Sample Throughput | High | Moderate | High |
| Direct Measurement | Yes | No (measures fatty acid) | Yes |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. The following sections outline the methodologies for the primary and alternative analytical techniques.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.
1. Sample Preparation (from Biological Matrix)
-
Homogenization: Homogenize tissue or cell pellets in a cold phosphate (B84403) buffer.
-
Protein Precipitation: Add ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.
-
Solid-Phase Extraction (SPE): Further purify the sample using a C18 SPE cartridge to remove interfering substances.
-
Elution and Reconstitution: Elute the acyl-CoAs and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar acyl-CoA.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis
This method indirectly quantifies the acyl-CoA by measuring its fatty acid component after chemical hydrolysis.
1. Sample Preparation and Hydrolysis
-
Extraction: Extract total lipids from the biological sample using a suitable solvent system (e.g., Folch method).
-
Hydrolysis: Subject the lipid extract to alkaline or acidic hydrolysis to cleave the fatty acid from the CoA moiety.
-
Fatty Acid Extraction: Extract the released (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid into an organic solvent.
2. Derivatization
-
Convert the fatty acid to a volatile ester, typically a methyl ester (Fatty Acid Methyl Ester - FAME), using a reagent such as BF₃-methanol.
3. Gas Chromatography (GC)
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the FAMEs based on their boiling points.
4. Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the target FAME.
Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a more accessible but generally less sensitive approach for the direct quantification of acyl-CoAs.
1. Sample Preparation
-
Follow a similar sample preparation protocol as for LC-MS/MS (homogenization, protein precipitation, and SPE).
2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (pH 5-6).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of the target analyte from other UV-absorbing compounds.
-
Flow Rate: 1.0 mL/min.
3. UV Detection
-
Wavelength: 260 nm (absorbance maximum of the adenine (B156593) moiety of Coenzyme A).
Visualizing the Workflow and Pathways
To better illustrate the processes and relationships involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for the analysis of this compound.
Caption: The central role of this compound in cellular metabolism.
Caption: Decision tree for selecting an analytical method for acyl-CoA analysis.
A Comparative Guide to the Functional Differences Between Hexacosatetraenoyl-CoA and Other Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain of 24 or more, are a unique class of lipids crucial for the function of specialized tissues, including the retina, brain, and testes.[1][2] These fatty acids are not typically obtained from dietary sources and must be synthesized in situ from shorter-chain precursors.[3][4] The activation of VLC-PUFAs to their coenzyme A (CoA) esters is a critical step for their incorporation into complex lipids and for their participation in cellular signaling.[1]
This guide provides a comparative analysis of the functional differences between hexacosatetraenoyl-CoA (26:4-CoA) and other significant VLC-PUFA-CoAs, such as octacosapentaenoyl-CoA (28:5-CoA) and dotriacontahexaenoyl-CoA (32:6-CoA). A comprehensive understanding of these differences is vital for researchers in lipid biochemistry, retinal biology, and for professionals involved in the development of therapeutics for diseases linked to VLC-PUFA metabolism, such as Stargardt-3 disease (STGD3).[2][5]
Biosynthesis of VLC-PUFA-CoAs
The synthesis of VLC-PUFA-CoAs is a multi-step process occurring primarily in the endoplasmic reticulum, initiated by the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids 4). ELOVL4 is a 3-keto acyl-CoA synthase that catalyzes the rate-limiting condensation step in the elongation of very-long-chain fatty acids.[6] Mutations in the ELOVL4 gene can lead to a deficiency in VLC-PUFAs, resulting in severe retinal degeneration.[2]
Figure 1. Biosynthesis of VLC-PUFA-CoAs. This diagram illustrates the enzymatic cascade for the elongation of long-chain polyunsaturated fatty acyl-CoAs to very-long-chain polyunsaturated fatty acyl-CoAs in the endoplasmic reticulum, with ELOVL4 catalyzing the initial and rate-limiting condensation step.
Functional Comparisons of VLC-PUFA-CoAs
Direct comparative studies on the functional differences between specific VLC-PUFA-CoAs are limited. However, by compiling data from individual studies, we can infer potential distinctions in their biological activities.
Enzyme Kinetics
Data on the kinetic parameters of enzymes that either metabolize or are regulated by specific VLC-PUFA-CoAs are scarce. The table below summarizes the known information and highlights the existing knowledge gaps.
| VLC-PUFA-CoA | Metabolizing/Interacting Enzyme | Km (µM) | Vmax (nmol/min/mg) | Experimental System |
| 26:4-CoA | Data not available | Data not available | Data not available | Data not available |
| 28:5-CoA | Data not available | Data not available | Data not available | Data not available |
| 32:6-CoA | Data not available | Data not available | Data not available | Data not available |
| Oleoyl-CoA (18:1-CoA) | Acyl-CoA Synthetase (Liver Microsomes) | ~5-10 | ~10-20 | Rat Liver Microsomes |
Table 1. Comparative Enzyme Kinetics. This table highlights the current lack of quantitative data on the kinetic parameters of enzymes interacting with specific VLC-PUFA-CoAs. Data for the more common long-chain oleoyl-CoA is provided for reference.
Nuclear Receptor Activation
VLC-PUFA-CoAs are known to be potent ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a key role in lipid metabolism.
| VLC-PUFA-CoA | Nuclear Receptor | Binding Affinity (Kd, nM) | Functional Effect | Experimental System |
| General VLCFA-CoAs (C20-C24) | PPARα | 3 - 29 | Potent activation | In vitro fluorescence quenching assay |
| 26:4-CoA | PPARα | Data not available | Presumed activation | Data not available |
| 28:5-CoA | PPARα | Data not available | Presumed activation | Data not available |
| 32:6-CoA | PPARα | Data not available | Presumed activation | Data not available |
Table 2. Comparative Nuclear Receptor Binding and Activation. This table shows that while very-long-chain fatty acyl-CoAs in general are high-affinity ligands for PPARα, specific binding affinities for individual VLC-PUFA-CoAs beyond C24 have not been reported.
Figure 2. VLC-PUFA-CoA Signaling via PPARα. This diagram depicts the activation of the nuclear receptor PPARα by a VLC-PUFA-CoA, leading to the regulation of target gene expression and subsequent metabolic effects.
Differential Gene Expression
The activation of nuclear receptors and other signaling pathways by VLC-PUFA-CoAs is expected to lead to changes in gene expression. While studies have shown that supplementation with a specific VLC-PUFA can have functional effects, comprehensive transcriptomic analyses comparing different VLC-PUFA-CoAs are lacking.
| VLC-PUFA-CoA | Experimental Model | Key Genes/Pathways Affected | Functional Outcome |
| 26:4-CoA | Data not available | Data not available | Data not available |
| 28:5-CoA | Data not available | Data not available | Data not available |
| 32:6-CoA | Wild-type and Elovl4 knockout mice | Genes related to visual function (details not specified) | Improved visual acuity and electroretinography measurements[5] |
Table 3. Comparative Effects on Gene Expression and Function. This table summarizes the known functional outcomes of supplementation with a specific VLC-PUFA, highlighting the need for more detailed gene expression studies.
Experimental Protocols
Synthesis of VLC-PUFA-CoAs for In Vitro Assays
The limited commercial availability of specific VLC-PUFA-CoAs necessitates their chemical or enzymatic synthesis for experimental use.
Chemical Synthesis Workflow:
Figure 3. Workflow for VLC-PUFA-CoA Synthesis. This diagram outlines the general steps for the chemical synthesis of a VLC-PUFA followed by its enzymatic conversion to the corresponding CoA ester.
Protocol for Enzymatic Synthesis of Acyl-CoAs: A general method for the enzymatic synthesis of long-chain acyl-CoAs can be adapted for VLC-PUFAs. The reaction typically involves incubating the free fatty acid with Coenzyme A, ATP, and a suitable acyl-CoA synthetase.
-
Reaction Mixture:
-
VLC-PUFA (e.g., 26:4): 100 µM
-
Coenzyme A: 200 µM
-
ATP: 2 mM
-
MgCl2: 5 mM
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.): 0.1 U/mL
-
Triton X-100: 0.02% (to solubilize the fatty acid)
-
Tris-HCl buffer (pH 7.5): 50 mM
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purification: The resulting VLC-PUFA-CoA can be purified using reverse-phase high-performance liquid chromatography (HPLC).
PPARα Activation Assay
A common method to assess the activation of PPARα by a ligand is a cell-based reporter gene assay.
Experimental Workflow:
References
- 1. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ablation of the liver fatty acid binding protein gene decreases fatty acyl CoA binding capacity and alters fatty acyl CoA pool distribution in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthetic (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methods for the structural confirmation of synthetic (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA, a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Due to the limited availability of a complete synthesis and characterization in a single source, this document combines established methodologies for the synthesis of the fatty acid backbone, its activation to a CoA ester, and the subsequent structural analyses. This guide also presents a comparison with other relevant long-chain polyunsaturated fatty acyl-CoAs.
Synthesis and Purification
The synthesis of this compound is a multi-step process that involves the synthesis of the C26 polyunsaturated fatty acid backbone followed by its enzymatic or chemical ligation to Coenzyme A.
1.1. Synthesis of the Fatty Acid Backbone: A Comparative Overview
The synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs) like (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid can be approached through various organic synthesis strategies. A common challenge is the stereospecific introduction of the Z (cis) double bonds.
| Synthetic Approach | Key Features | Advantages | Disadvantages | Reference |
| Wittig Reaction | Stereoselective olefination using phosphonium (B103445) ylides. | Well-established for cis-alkene synthesis. | Can be challenging for complex substrates; removal of phosphine (B1218219) oxide byproduct. | General Organic Chemistry Principles |
| Negishi Coupling | Cross-coupling of an organozinc compound with an organohalide. | High yields and stereospecificity. | Requires preparation of organozinc reagents; sensitive to air and moisture. | [Fictional Reference based on general knowledge] |
| Enzymatic Elongation | Use of fatty acid elongase enzymes. | High stereospecificity; environmentally friendly. | Requires specific enzymes; may have lower yields for non-natural substrates. | [Fictional Reference based on general knowledge] |
1.2. Conversion to Acyl-CoA
Once the fatty acid is synthesized and purified, it is converted to its corresponding acyl-CoA thioester.
| Method | Description | Advantages | Disadvantages |
| Acyl-CoA Synthetase | Enzymatic conversion using an acyl-CoA synthetase enzyme in the presence of ATP and CoA. | High specificity; mild reaction conditions. | Enzyme availability and stability can be limiting. |
| Carbodiimide-mediated coupling | Chemical coupling of the fatty acid to CoA using a carbodiimide (B86325) activator like DCC or EDC. | General method applicable to a wide range of fatty acids. | Can lead to side reactions; requires careful purification. |
| Mixed Anhydride Method | Activation of the fatty acid with an alkyl chloroformate followed by reaction with CoA. | Good yields for many fatty acids. | Requires anhydrous conditions. |
Structural Confirmation Data
The structural confirmation of the synthesized this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
2.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
| Ion | Expected m/z | Fragmentation Pattern |
| [M+H]⁺ | 1136.52 | Loss of the phosphopantetheine group, water, and fragments corresponding to the fatty acyl chain. |
| [M-H]⁻ | 1134.50 | Characteristic fragmentation of the phosphate (B84403) and pyrophosphate groups. |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the presence of the characteristic functional groups and the stereochemistry of the double bonds.
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~5.3-5.4 | Olefinic protons (-CH=CH-) |
| ¹H | ~2.8 | Bis-allylic protons (-CH=CH-CH₂-CH=CH-) |
| ¹H | ~2.0-2.1 | Allylic protons (-CH₂-CH=CH-) |
| ¹H | ~0.9 | Terminal methyl protons (-CH₃) |
| ¹³C | ~127-132 | Olefinic carbons (-CH=CH-) |
| ¹³C | ~173 | Carbonyl carbon (-C=O) |
Experimental Protocols
3.1. General Protocol for the Synthesis of (11Z,14Z,17Z,20Z)-hexacosatetraenoic Acid (Illustrative)
This protocol is a generalized representation based on common synthetic strategies for VLC-PUFAs.
-
Synthesis of the C16 Polyunsaturated Precursor: Start with a commercially available C18 polyunsaturated fatty acid (e.g., linoleic acid) and perform chain shortening via ozonolysis followed by reduction to obtain a C16 diene aldehyde.
-
Chain Elongation: Couple the C16 aldehyde with a suitable C10 phosphonium ylide via a Wittig reaction to form the C26 backbone with the desired cis-double bonds.
-
Purification: Purify the resulting fatty acid using column chromatography on silica (B1680970) gel.
3.2. General Protocol for the Conversion to Acyl-CoA
-
Activation: Dissolve the purified fatty acid in an appropriate organic solvent and activate the carboxylic acid group using a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide).
-
Coupling with CoA: Add a solution of Coenzyme A lithium salt in a suitable buffer to the activated fatty acid and stir at room temperature.
-
Purification: Purify the resulting acyl-CoA by reversed-phase high-performance liquid chromatography (HPLC).
3.3. UPLC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to acquire full scan and product ion scan data.
Visualizations
4.1. Biosynthetic Pathway of Very Long-Chain Polyunsaturated Fatty Acids
Caption: Biosynthesis of this compound from linoleic acid.
4.2. Experimental Workflow for Structural Confirmation
Caption: Workflow for the synthesis and structural confirmation of the target molecule.
Measuring Hexacosatetraenoyl-CoA: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of hexacosatetraenoyl-CoA (C26:4-CoA), a very-long-chain acyl-CoA, is crucial for understanding its role in various physiological and pathological processes, including Zellweger syndrome. This guide provides a comparative overview of the predominant analytical methodology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the measurement of C26:4-CoA and other related very-long-chain acyl-CoAs. While direct cross-platform comparisons for C26:4-CoA are not extensively published, this document synthesizes data from established methods to offer insights into performance and experimental considerations.
Data Presentation: Performance of LC-MS/MS Methods for Acyl-CoA Analysis
The following table summarizes the performance characteristics of a representative LC-MS/MS method applicable to the analysis of very-long-chain acyl-CoAs, including species similar in chain length to hexacosatetraenoyl-CoA. This data is extracted from a study by Haynes et al. (2008), which provides a robust protocol for a wide range of fatty acyl-CoAs.
| Analytical Parameter | Performance Metric | Platform/Method |
| Limit of Detection (LOD) | 3 times signal-to-noise | LC-ESI-MS/MS |
| Limit of Quantification (LOQ) | 10 times signal-to-noise | LC-ESI-MS/MS |
| Linearity | Demonstrated over a range of 0.1 to 5 pmol | LC-ESI-MS/MS |
| Recovery | Similar recovery for odd-chain-length internal standards and endogenous fatty acyl-CoAs of similar length | LC-ESI-MS/MS |
Note: The precise LOD and LOQ for hexacosatetraenoyl-CoA will be dependent on the specific instrument, sample matrix, and experimental conditions. The values presented are indicative of the sensitivity that can be achieved with modern LC-MS/MS systems.
Experimental Protocols: A Generalized LC-MS/MS Workflow
The following is a detailed, generalized protocol for the analysis of hexacosatetraenoyl-CoA in biological samples, based on established methodologies.[1][2]
Sample Preparation (Cell Culture Example)
-
Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 10^6 to 10^7 cells) with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add an appropriate volume of extraction solvent (e.g., methanol-water-chloroform) containing a mixture of odd-chain-length fatty acyl-CoA internal standards (e.g., C17:0-CoA, C25:0-CoA).
-
Homogenization: Scrape the cells and transfer the lysate to a suitable tube. Ensure thorough mixing by vortexing.
-
Centrifugation: Centrifuge the samples to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[2]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., acetonitrile) is commonly employed.[2] The high pH of the mobile phase (around 10.5) improves the chromatography of these molecules.[2]
-
Flow Rate: A flow rate suitable for the column dimensions and particle size is used.
-
Injection Volume: A specific volume of the extracted sample is injected onto the column.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a common and effective method for ionizing acyl-CoAs.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific analytes.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For very-long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) can be monitored.
-
Data Analysis: The peak areas of the analytes are normalized to the peak areas of the corresponding internal standards to calculate the concentration of each acyl-CoA species.
Mandatory Visualization
Signaling Pathway: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
Caption: Peroxisomal beta-oxidation of very-long-chain fatty acids.
Experimental Workflow: LC-MS/MS Analysis of Hexacosatetraenoyl-CoA
Caption: Generalized workflow for LC-MS/MS analysis of acyl-CoAs.
References
A Comparative Analysis of the Biological Potency of (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA and Arachidonoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological potency of arachidonoyl-CoA and the putative biological roles of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA. While arachidonoyl-CoA is a well-characterized precursor for a multitude of signaling molecules, data on the biological activity of this compound is currently limited in the public domain. This comparison, therefore, draws upon established knowledge of arachidonoyl-CoA and infers potential functions of its longer-chain counterpart based on the substrate specificities of relevant enzymes and the general roles of very-long-chain polyunsaturated fatty acids.
Quantitative Data Comparison
Direct comparative quantitative data on the biological potency of this compound versus arachidonoyl-CoA is not available in published literature. The following table summarizes key parameters for arachidonoyl-CoA, which can serve as a benchmark for future studies on very-long-chain polyunsaturated acyl-CoAs.
| Parameter | Arachidonoyl-CoA | This compound | Reference |
| Molecular Formula | C₄₁H₆₂N₇O₁₇P₃S | C₄₇H₇₄N₇O₁₇P₃S | N/A |
| Molecular Weight | 1097.97 g/mol | 1182.1 g/mol | N/A |
| Chain Length & Unsaturation | 20:4 (ω-6) | 26:4 (ω-6) | N/A |
| Known Biological Roles | Precursor for eicosanoids (prostaglandins, thromboxanes, leukotrienes), endocannabinoids (anandamide, 2-AG), and other lipid mediators. | Putative role in membrane structure and function; potential precursor for novel lipid mediators. | [1][2] |
| Key Enzymes in Metabolism | Acyl-CoA synthetases (ACSLs), Cyclooxygenases (COX-1, COX-2), Lipoxygenases (5-LOX, 12-LOX, 15-LOX), Cytochrome P450 epoxygenases. | Putatively metabolized by very-long-chain acyl-CoA synthetases (VLCADs) and other long-chain fatty acid metabolizing enzymes. | [1][2] |
Experimental Protocols
Detailed experimental protocols for the characterization of arachidonoyl-CoA's biological activity are extensive. Below are representative methodologies for key assays.
Acyl-CoA Synthetase Activity Assay
This protocol is used to determine the kinetics of the conversion of a free fatty acid to its corresponding acyl-CoA thioester.
Objective: To measure the rate of formation of arachidonoyl-CoA from arachidonic acid.
Materials:
-
Microsomal protein fraction (source of acyl-CoA synthetases)
-
[¹⁴C]-Arachidonic acid
-
ATP
-
Coenzyme A (CoA)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and the microsomal protein.
-
Initiate the reaction by adding [¹⁴C]-Arachidonic acid.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).
-
Centrifuge to pellet the protein and unincorporated [¹⁴C]-Arachidonic acid.
-
The supernatant, containing the [¹⁴C]-arachidonoyl-CoA, is collected.
-
The amount of product is quantified by liquid scintillation counting.
-
Kinetic parameters (Km and Vmax) can be determined by varying the concentration of arachidonic acid.
Cyclooxygenase (COX) Activity Assay
This protocol measures the conversion of arachidonoyl-CoA (or free arachidonic acid released from it) into prostaglandins (B1171923).
Objective: To quantify the production of prostaglandins from arachidonic acid by COX enzymes.
Materials:
-
Purified COX-1 or COX-2 enzyme, or cell lysates containing these enzymes.
-
Arachidonic acid
-
Reaction buffer (e.g., Tris-HCl with hematin (B1673048) and phenol)
-
Enzyme immunoassay (EIA) kits for specific prostaglandins (e.g., PGE₂, PGF₂α).
Procedure:
-
Pre-incubate the COX enzyme in the reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction with a suitable agent (e.g., a non-steroidal anti-inflammatory drug like indomethacin).
-
Quantify the amount of a specific prostaglandin (B15479496) produced using a competitive EIA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of arachidonoyl-CoA in lipid signaling and a typical workflow for identifying its metabolites.
Figure 1. Simplified signaling pathway of arachidonoyl-CoA metabolism.
Figure 2. A general experimental workflow for the analysis of acyl-CoAs and fatty acids.
Discussion and Future Directions
Arachidonoyl-CoA is a pivotal molecule in cellular signaling, serving as the immediate precursor for a vast array of bioactive lipids that regulate inflammation, immunity, neurotransmission, and cardiovascular function.[1][2] Its biological potency is intrinsically linked to the activity of the enzymes that metabolize it.
The biological role of this compound, a C26:4 very-long-chain polyunsaturated fatty acyl-CoA, remains to be elucidated. Based on its structure, it is likely synthesized from shorter-chain polyunsaturated fatty acids through the action of elongases and desaturases. Its activation to the CoA thioester would be catalyzed by a very-long-chain acyl-CoA synthetase (VLCAD).
Inferred Biological Potency and Function:
-
Membrane Incorporation: Very-long-chain polyunsaturated fatty acids are known to be incorporated into specific phospholipids in certain tissues, such as the retina and testes. It is plausible that this compound serves as a substrate for the acylation of phospholipids, thereby influencing membrane fluidity, thickness, and the function of membrane-bound proteins.
-
Precursor to Novel Bioactive Mediators: It is conceivable that this very-long-chain acyl-CoA could be a substrate for cyclooxygenases, lipoxygenases, or cytochrome P450 enzymes, leading to the generation of novel, long-chain eicosanoid-like molecules with unique biological activities.
-
Beta-Oxidation: this compound could also be a substrate for peroxisomal beta-oxidation, a pathway responsible for shortening very-long-chain fatty acids.
Future Research:
To ascertain the biological potency of this compound, future research should focus on:
-
Enzymatic Assays: Testing the substrate specificity of various acyl-CoA synthetases, cyclooxygenases, and lipoxygenases for (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid.
-
Lipidomics: Utilizing advanced mass spectrometry techniques to identify and quantify this compound and its potential metabolites in various tissues and cell types.
-
Functional Studies: Investigating the effects of supplementing cells or animal models with (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid on cellular signaling pathways, membrane composition, and physiological responses.
References
Enzyme kinetics of ACSL4 with (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme kinetics of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), with a focus on its activity with long-chain polyunsaturated fatty acids (PUFAs). Due to the limited availability of specific kinetic data for (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA, this guide presents data for well-characterized ACSL4 substrates and compares its performance with other ACSL isoforms.
Enzyme Kinetics of ACSL4
ACSL4 is a key enzyme in lipid metabolism, activating long-chain fatty acids by converting them into their acyl-CoA derivatives. This activation is a critical step for their subsequent involvement in various metabolic pathways, including lipid synthesis and β-oxidation. ACSL4 exhibits a distinct substrate preference for long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA).
Currently, specific kinetic parameters (Km, kcat) for ACSL4 with this compound (a 26:4 PUFA) are not available in the published literature. However, extensive research has been conducted on the kinetics of ACSL4 with other physiologically important PUFAs. The following table summarizes the available kinetic data for human ACSL4 variants with representative substrates.
| Substrate | ACSL4 Variant | Km (μM) | Vmax (nmol/min/mg) | Reference |
| Arachidonic Acid (20:4) | ACSL4V1 | 67.8 | - | [1] |
| Arachidonic Acid (20:4) | ACSL4V2 | - | - | [1] |
| Eicosapentaenoic Acid (20:5) | ACSL4V1 | - | - | |
| Eicosapentaenoic Acid (20:5) | ACSL4V2 | - | - | |
| Docosahexaenoic Acid (22:6) | ACSL4V1 | 109.0 | - | [1] |
| Docosahexaenoic Acid (22:6) | ACSL4V2 | - | - | [1] |
| Oleic Acid (18:1) | ACSL6V1 | 97.0 | - | [1] |
| Linoleic Acid (18:2) | ACSL6V1 | 16.8 | - | [1] |
Note: The table highlights the preference of ACSL4 for PUFAs like arachidonic acid and docosahexaenoic acid. Kinetic data for ACSL6, another isoform with a preference for long-chain unsaturated fatty acids, is included for comparison. The Vmax/Km values indicate that ACSL6V2 has a much higher catalytic efficiency for DHA (22:6) compared to other fatty acids tested[1]. While direct kinetic data for this compound is unavailable, the known substrate preferences of ACSL4 suggest it is likely a substrate for the enzyme.
Comparison of ACSL4 with Other ACSL Isoforms
The five major long-chain acyl-CoA synthetase isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) exhibit distinct substrate specificities, which dictates their primary roles in cellular metabolism. A comparative overview of their substrate preferences is presented below.
| ACSL Isoform | Preferred Substrates | Primary Metabolic Role | Reference(s) |
| ACSL1 | Saturated and monounsaturated fatty acids (e.g., palmitic acid, oleic acid) | Fatty acid oxidation, triacylglycerol synthesis | [2][3] |
| ACSL3 | Wide range of unsaturated fatty acids | Lipid droplet formation, insulin (B600854) secretion | [4] |
| ACSL4 | Polyunsaturated fatty acids (e.g., arachidonic acid, adrenic acid, EPA, DHA) | Incorporation of PUFAs into phospholipids (B1166683), ferroptosis | [1][2][4] |
| ACSL5 | Palmitic acid | Triacylglycerol synthesis | [2] |
| ACSL6 | Long-chain unsaturated fatty acids (e.g., docosahexaenoic acid) | Maintenance of highly unsaturated fatty acid-containing phospholipids | [1] |
This differential substrate preference allows for the channeling of specific fatty acids into distinct metabolic fates, highlighting the specialized functions of each ACSL isoform.
Experimental Protocols
Accurate determination of ACSL4 kinetic parameters requires robust experimental protocols. The following are generalized methods for measuring acyl-CoA synthetase activity. These protocols may require optimization for the specific substrate and enzyme source.
Radiometric Assay
This is a highly sensitive method that directly measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Purified or recombinant ACSL4 enzyme
-
[14C]-labeled this compound
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Stopping solution (e.g., isopropanol/heptane/H2SO4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and BSA.
-
Add the [14C]-labeled fatty acid substrate to the reaction mixture.
-
Initiate the reaction by adding the ACSL4 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Separate the radiolabeled acyl-CoA product from the unreacted fatty acid by phase partitioning.
-
Quantify the radioactivity in the aqueous phase (containing the acyl-CoA) using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed over time.
Spectrophotometric Assay
This method continuously monitors the production of a chromogenic product resulting from the acyl-CoA synthetase reaction.
Materials:
-
Purified or recombinant ACSL4 enzyme
-
This compound
-
ATP, CoA, MgCl2
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction buffer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, fatty acid substrate, ATP, and MgCl2.
-
Add DTNB to the reaction mixture. DTNB reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.
-
Initiate the reaction by adding the ACSL4 enzyme.
-
Monitor the decrease in absorbance at 412 nm as CoA is consumed in the reaction, or in a coupled assay, monitor the increase in a downstream product.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters by measuring the initial velocities at varying substrate concentrations.
LC-MS/MS-Based Assay
This highly specific and sensitive method allows for the direct quantification of the acyl-CoA product.
Materials:
-
Purified or recombinant ACSL4 enzyme
-
This compound
-
ATP, CoA, MgCl2
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Perform the enzymatic reaction as described for the radiometric assay (without the radiolabel).
-
At specific time points, quench the reaction by adding a cold quenching solution containing the internal standard.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Separate the acyl-CoA product from other reaction components using liquid chromatography.
-
Detect and quantify the product and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of the product based on the ratio of its peak area to that of the internal standard.
Signaling Pathway Involvement: ACSL4 in Ferroptosis
ACSL4 plays a critical role in ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. ACSL4 enriches cellular membranes with long-chain PUFAs, which are susceptible to peroxidation.
The experimental workflow for studying ACSL4's role in ferroptosis typically involves modulating ACSL4 expression or activity and then assessing the cellular response to ferroptosis inducers.
The signaling pathway of ACSL4-mediated ferroptosis involves the activation of PUFAs, their incorporation into phospholipids, and subsequent peroxidation.
In this pathway, ACSL4 catalyzes the conversion of PUFAs to PUFA-CoAs[5][6][7][8]. These activated fatty acids are then esterified into phospholipids, primarily phosphatidylethanolamine (B1630911) (PE), by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3)[5][6][7][8]. The resulting PUFA-containing phospholipids are highly susceptible to lipid peroxidation, which is initiated by enzymes such as arachidonate (B1239269) 15-lipoxygenase (ALOX15) in the presence of iron, leading to the accumulation of lipid peroxides and ultimately, ferroptotic cell death[5][6][7][8]. Glutathione peroxidase 4 (GPX4) is a key negative regulator of this pathway, as it reduces lipid peroxides to non-toxic lipid alcohols[5][6][7][8].
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Emerging Role of C26:4(ω-6)-CoA in Ferroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions, including cancer and neurodegeneration. The central executioners of ferroptosis are polyunsaturated fatty acids (PUFAs), which, once incorporated into membrane phospholipids (B1166683), are susceptible to peroxidation. While the roles of long-chain PUFAs like arachidonic acid (C20:4) and adrenic acid (C22:4) are well-established, the contribution of very-long-chain PUFAs (VLC-PUFAs), such as C26:4(ω-6), is an area of growing interest. This guide provides a comparative analysis of the experimental validation of C26:4(ω-6)-CoA's role in ferroptosis, drawing parallels with its better-understood shorter-chain counterparts.
The Central Hypothesis: C26:4(ω-6)-CoA as a Potent Driver of Ferroptosis
The prevailing model of ferroptosis initiation involves the activation of PUFAs to their coenzyme A (CoA) thioesters by Acyl-CoA synthetase long-chain family (ACSL) enzymes. These PUFA-CoAs are then esterified into membrane phospholipids, primarily phosphatidylethanolamines (PE), by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). The presence of these PUFA-containing phospholipids in the membrane provides the substrate for lipid peroxidation.
Given that the degree of unsaturation is a key determinant of a fatty acid's susceptibility to peroxidation, it is hypothesized that C26:4(ω-6), a VLC-PUFA, upon its activation to C26:4(ω-6)-CoA and incorporation into membranes, could be a potent sensitizer (B1316253) of ferroptosis.
Comparative Analysis of Key Molecular Players
| Feature | C20:4(ω-6)-CoA (Arachidonoyl-CoA) | C22:4(ω-6)-CoA (Adrenoyl-CoA) | C26:4(ω-6)-CoA |
| Biosynthesis | Synthesized from linoleic acid (C18:2) via elongation and desaturation steps involving ELOVL5 and FADS1/2. | Elongated from C20:4 by ELOVL5 or ELOVL2. | Likely synthesized from C24:4 by the elongase ELOVL4. The preceding steps from C22:4 would involve ELOVL2/5. |
| Activating Enzyme | Primarily ACSL4.[1] | Also a preferred substrate for ACSL4. | The specific ACSL isoform with preference for C26:4 is not yet definitively identified, though ACSL family members are known to activate fatty acids up to C26. |
| Incorporation into Phospholipids | Primarily incorporated into phosphatidylethanolamine (B1630911) (PE) by LPCAT3. | Incorporated into PE, similar to C20:4. | Presumed to be incorporated into phospholipids, but the specific lysophospholipid acyltransferases are not yet identified. |
| Role in Ferroptosis | Well-established pro-ferroptotic molecule. Its incorporation into membrane phospholipids is a key step in sensitizing cells to ferroptosis. | Also a potent inducer of ferroptosis. | Hypothetically a strong pro-ferroptotic molecule due to its polyunsaturated nature. Direct experimental validation is currently limited. |
Experimental Validation: A Methodological Overview
Validating the role of C26:4(ω-6)-CoA in ferroptosis requires a multi-faceted experimental approach. Below are detailed protocols for key experiments, comparing the established methods for C20:4 with those applicable to C26:4.
Lipidomics Analysis to Detect C26:4-Containing Phospholipids
Objective: To identify and quantify C26:4-containing phospholipids in cells undergoing ferroptosis and compare their abundance to phospholipids containing other PUFAs.
Methodology:
-
Lipid Extraction: Cellular lipids are extracted using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.
-
Mass Spectrometry: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] A high-resolution mass spectrometer is crucial for identifying the specific lipid species.
-
Data Analysis: The resulting data is processed to identify phospholipid species containing C26:4 and other PUFAs based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Table 1: Representative Data from a Hypothetical Lipidomics Experiment
| Phospholipid Species | Control Cells (Relative Abundance) | Ferroptosis-Induced Cells (Relative Abundance) | Fold Change |
| PE(38:4) (contains C20:4) | 100 | 150 | 1.5 |
| PE(40:4) (contains C22:4) | 80 | 130 | 1.6 |
| PE(44:4) (contains C26:4) | 20 | 50 | 2.5 |
This table illustrates a hypothetical outcome where C26:4-containing phospholipids show a significant increase during ferroptosis.
Cell Viability Assays
Objective: To assess the impact of exogenous C26:4 supplementation on the sensitivity of cells to ferroptosis inducers (e.g., RSL3, erastin).
Methodology:
-
Cell Culture and Treatment: Cells are cultured in appropriate media and supplemented with BSA-conjugated C26:4, C20:4 (positive control), or oleic acid (monounsaturated fatty acid, negative control). After an incubation period to allow for fatty acid uptake and incorporation, cells are treated with a ferroptosis inducer.
-
Viability Measurement: Cell viability is measured using assays such as the MTT or crystal violet assay.[4][5]
Table 2: Expected Outcome of a Cell Viability Assay
| Fatty Acid Supplement | Ferroptosis Inducer (e.g., RSL3) | Cell Viability (%) |
| None | - | 100 |
| None | + | 50 |
| Oleic Acid | + | 85 |
| C20:4 | + | 20 |
| C26:4 | + | 15 |
This table shows a hypothetical result where C26:4 supplementation enhances cell death induced by a ferroptosis inducer more potently than C20:4.
Lipid Peroxidation Assays
Objective: To directly measure the extent of lipid peroxidation in cells supplemented with different PUFAs.
Methodology:
-
Cell Treatment: Similar to the cell viability assay, cells are supplemented with various fatty acids.
-
Peroxidation Measurement: Lipid peroxidation is quantified using commercially available kits that measure malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), stable byproducts of lipid peroxidation.[6][7] Alternatively, fluorescent probes like C11-BODIPY can be used for real-time imaging of lipid peroxidation.
Table 3: Hypothetical Lipid Peroxidation Assay Results
| Fatty Acid Supplement | MDA Levels (nmol/mg protein) |
| None | 1.5 |
| Oleic Acid | 1.8 |
| C20:4 | 5.2 |
| C26:4 | 7.8 |
This table illustrates a potential outcome where C26:4 leads to higher levels of lipid peroxidation compared to C20:4.
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular pathways and experimental designs is crucial for a comprehensive understanding.
Caption: Biosynthesis and activation of C26:4 and its proposed role in ferroptosis.
Caption: Workflow for the experimental validation of C26:4 in ferroptosis.
Concluding Remarks
The experimental validation of C26:4(ω-6)-CoA's role in ferroptosis is still in its nascent stages. However, based on the fundamental principles of ferroptosis and the known biochemistry of fatty acid metabolism, C26:4 emerges as a potentially significant, yet understudied, player in this cell death pathway. The experimental framework outlined in this guide provides a roadmap for researchers to systematically investigate the contribution of this very-long-chain PUFA. A deeper understanding of the role of C26:4 could unveil novel therapeutic targets for modulating ferroptosis in various disease contexts. Further research into the substrate specificity of ACSL and LPCAT enzymes for C26:4 is critical to fully elucidate its involvement in ferroptosis.
References
- 1. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics Analysis in Ferroptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Lipidomics Analysis in Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management.
Chemical and Safety Data Summary
The following table summarizes key information for (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA and the general safety precautions applicable to acyl-CoA compounds.
| Property | Value / Information | Source |
| Chemical Name | This compound | PubChem[1] |
| Molecular Formula | C47H78N7O17P3S | MedChemExpress |
| Molecular Weight | ~1138.15 g/mol | MedChemExpress |
| Appearance | Not specified (likely a solid) | - |
| Primary Use | For research use only; biochemical assay reagent. | MedChemExpress |
| Known Hazards | Specific hazards are not well-documented. As with any laboratory chemical, it should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin. | General Lab Practice |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. | General Lab Practice |
| Storage | Store at –20 °C, protected from light and moisture. | Sigma-Aldrich[2] |
| Stability | Aqueous solutions of Coenzyme A derivatives can be unstable, especially at pH above 8. Stock solutions are more stable when frozen at a pH between 2 and 6.[3] | Wikipedia[3] |
Standard Operating Procedure for Disposal
This section outlines the step-by-step methodology for the safe disposal of this compound and associated waste materials. These procedures are based on general guidelines for laboratory hazardous waste.
I. Immediate Containment and Waste Segregation
-
Pure Compound Disposal:
-
Unused or expired pure this compound should be treated as chemical waste.
-
Do not dispose of the solid compound down the drain or in regular trash.
-
Place the original vial or a securely sealed container with the compound into a designated hazardous waste container for organic or chemical waste.
-
-
Contaminated Labware Disposal:
-
Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with the compound should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
This waste stream should be kept separate from regular lab trash and sharps containers.
-
-
Aqueous and Solvent Waste:
-
Solutions containing this compound, such as buffers from enzymatic assays or mobile phases from chromatography, must be collected as liquid hazardous waste.
-
Use a dedicated, sealed, and properly labeled waste container.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be collected separately.
-
II. Waste Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including this compound and any solvents), and the associated hazards (e.g., "Flammable," "Toxic").[4]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be away from drains and sources of ignition. Ensure containers are kept closed except when adding waste.
III. Accidental Spill Protocol
-
Evacuate and Ventilate: If a significant amount of the compound or its solution is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill. For solid spills, carefully sweep or wipe up the material, avoiding dust generation.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a sealed container and label it as hazardous waste.[5]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Personal Protection: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when cleaning up spills.[5]
IV. Final Disposal Logistics
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EH&S) department.
-
Documentation: Maintain a log of the waste generated, including the chemical composition and approximate quantities.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound and related waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific EH&S guidelines as the primary source of information.
References
Personal protective equipment for handling (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar long-chain, unsaturated fatty acyl-CoA molecules and bioactive lipids in a laboratory setting. A thorough risk assessment should be conducted before beginning any work with this substance.
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is Level D protection.[1] However, a detailed risk assessment of the specific procedures to be performed may necessitate a higher level of protection.
Summary of Recommended PPE:
| Protection Level | Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[2][3] | To protect against accidental splashes of the compound, which could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] Consider double-gloving for added protection. | To prevent skin contact. The effects of skin contact with this specific compound are unknown, but similar fatty acid compounds can cause skin irritation.[4][5] |
| Body Protection | A standard laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator may be necessary based on a risk assessment. | To prevent inhalation of any aerosols. |
II. Operational Plan: Handling and Storage
A. Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling powders or creating solutions, to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid inhalation of any dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
B. Storage:
-
Unsaturated Lipids: As an unsaturated lipid, this compound is susceptible to oxidation and hydrolysis.[6]
-
Storage Conditions:
-
If supplied as a powder, it is highly hygroscopic and should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C ± 4°C.[6] Before opening, the container should be allowed to warm to room temperature to prevent condensation.[6]
-
If dissolved in an organic solvent, it should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[6] The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation.[6]
-
Avoid Plastic: Do not store organic solutions of lipids in plastic containers, as plasticizers and other impurities may leach into the solution.[6]
-
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
General Disposal Guidelines:
-
Chemical Waste: The compound and any solutions containing it should be treated as chemical waste.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with the compound should be collected in a designated, labeled waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures for this class of chemical.
IV. Experimental Protocols
Detailed experimental protocols will be specific to the research being conducted. However, any protocol should incorporate the safety and handling procedures outlined in this guide. When designing experiments, consider the potential for the compound to interact with other reagents and materials.
V. Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling the specified compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
